DCC-3116
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2543673-19-2 |
|---|---|
Molecular Formula |
C26H36F3N7O2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |
InChI |
InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33) |
InChI Key |
CNBTYICEJGEABG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Lynchpin of Survival: A Technical Guide to DCC-3116's Mechanism of Action in RAS-Mutant Cancers
For Immediate Release
WALTHAM, Mass. – In the intricate landscape of oncology research, a promising new agent, DCC-3116, is emerging as a potential cornerstone therapy for RAS-mutant cancers. This in-depth guide elucidates the core mechanism of action of this compound, a first-in-class, potent, and highly selective inhibitor of the ULK1/2 kinases. By targeting the fundamental cellular process of autophagy, this compound aims to dismantle a critical survival mechanism employed by cancer cells, particularly those driven by RAS mutations. This document provides a technical overview for researchers, scientists, and drug development professionals, detailing the preclinical data, experimental methodologies, and the strategic rationale for its clinical development.
Executive Summary
RAS mutations are among the most prevalent oncogenic drivers, present in approximately 30% of all human cancers.[1] These mutations lock the RAS protein in an active state, leading to constitutive activation of downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) pathway, which promotes cellular proliferation and survival.[2] A key, yet less-publicized, consequence of RAS activation is the upregulation of basal autophagy.[1] Autophagy is a cellular recycling process that allows cells to survive under stressful conditions by degrading and repurposing their own components.[1]
Cancer cells, particularly those with RAS mutations, exploit this process to maintain nutrient supply, manage metabolic stress, and clear damaged organelles.[1] Furthermore, treatment with inhibitors of the MAPK pathway, a common therapeutic strategy, paradoxically induces a compensatory increase in autophagy, which serves as an adaptive resistance mechanism for the tumor cells.[1][3][4]
This compound directly addresses this challenge by inhibiting the Unc-51-like kinases 1 and 2 (ULK1/2), the apical kinases that initiate the formation of autophagosomes, the key structures in the autophagy process.[2][5] By blocking this "on-switch" for autophagy, this compound is designed to render RAS-mutant cancer cells vulnerable, both by cutting off their basal survival pathway and by preventing their escape from the effects of MAPK pathway inhibitors.
The Molecular Target: ULK1/2 Kinases
This compound is a "switch-control" inhibitor, a class of compounds designed for high potency and selectivity.[2] Its primary targets are the serine/threonine kinases ULK1 and ULK2. These kinases form a complex with other proteins, including ATG13 and FIP200, and act as a crucial integration point for upstream signals from nutrient and energy sensors like mTORC1 and AMPK.[1] Upon activation, ULK1/2 phosphorylate multiple downstream substrates, including ATG13, to kickstart the formation of the phagophore, the precursor to the autophagosome.[5]
Mechanism of Action: A Two-Pronged Attack on RAS-Mutant Cancers
The therapeutic strategy for this compound in RAS-mutant cancers is predicated on a synergistic combination approach.
3.1. Inhibition of Basal Autophagy: RAS-mutant tumors exhibit high levels of basal autophagy for their survival and growth.[1] this compound as a monotherapy can inhibit this fundamental survival pathway. Preclinical studies have shown that single-agent this compound can decrease tumor burden in mouse models of KRAS-driven lung cancer.[5][6]
3.2. Overcoming Adaptive Resistance: When RAS-mutant cancers are treated with inhibitors of the downstream MAPK pathway (e.g., KRAS G12C inhibitors like sotorasib, or MEK inhibitors like trametinib), these cancer cells activate autophagy as a compensatory survival mechanism.[1][3][4] this compound blocks this induced autophagy, leading to a synergistic anti-tumor effect when used in combination with MAPK pathway inhibitors.[6][7] This combination has been shown to lead to deeper and more durable tumor regressions in preclinical models compared to either agent alone.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| ULK1 | Enzyme Assay | 4 |
| ULK2 | Enzyme Assay | 30 |
| ULK1 | Cellular Assay | 6 |
| ULK2 | Cellular Assay | 9 |
Data sourced from Deciphera Pharmaceuticals presentations.[8]
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Combination | Efficacy |
| KRAS G12C-mutated NSCLC Xenograft | This compound (50 mg/kg) + Sotorasib (10 mg/kg) | 100% tumor growth inhibition |
| KIT exon 11-mutated GIST Xenograft | This compound (50 mg/kg) + Ripretinib (25 mg/kg) | 100% tumor regression |
Data sourced from a 2024 scientific presentation abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
5.1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound on ULK1 and ULK2 enzymes.
-
Methodology: Recombinant ULK1 or ULK2 kinase is incubated with a specific peptide substrate and ATP (at physiological concentrations, e.g., 1 mM) in the presence of varying concentrations of this compound. The phosphorylation of the peptide substrate is then measured, typically using a radiometric or fluorescence-based method, to determine the IC50 value.
5.2. Cellular ULK Activity Assay
-
Objective: To measure the inhibition of ULK1/2 activity within cancer cells.
-
Methodology: Cancer cell lines are treated with different concentrations of this compound. Cell lysates are then prepared, and the phosphorylation of a direct downstream substrate of ULK1/2, such as ATG13, is quantified using an ELISA. This provides a measure of the compound's ability to engage and inhibit its target in a cellular context.
5.3. Autophagic Flux Assay
-
Objective: To assess the overall impact of this compound on the autophagy process.
-
Methodology: A common method involves the use of cell lines stably expressing a tandem fluorescent-tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic autophagosomes, both fluorophores are active. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched while the mCherry fluorescence persists. An increase in the mCherry-to-EGFP ratio, measured by fluorescence microscopy or flow cytometry, indicates increased autophagic flux. Treatment with this compound is expected to decrease this ratio.
5.4. Cell Viability and Synergy Assays
-
Objective: To determine the effect of this compound, alone and in combination, on the proliferation and survival of cancer cells.
-
Methodology: RAS-mutant cancer cell lines are seeded in multi-well plates and treated with a matrix of concentrations of this compound and a MAPK pathway inhibitor (e.g., sotorasib or trametinib). After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® or crystal violet staining. Synergy is then calculated using models such as the Bliss independence or Loewe additivity model.
5.5. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human RAS-mutant cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound alone, MAPK inhibitor alone, and the combination). Drugs are administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for autophagy markers).
Visualizing the Mechanism and Experimental Workflow
Diagram 1: this compound Signaling Pathway in RAS-Mutant Cancers
Caption: this compound inhibits ULK1/2, blocking both basal and MAPK inhibitor-induced autophagy.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for evaluating the efficacy of this compound.
Diagram 3: Logical Relationship in Combination Therapy
Caption: The interplay between RAS mutation, autophagy, and combination therapy with this compound.
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04892017) in patients with advanced solid tumors harboring RAS or RAF mutations, both as a monotherapy and in combination with MAPK pathway inhibitors such as sotorasib and trametinib.[2][7] The primary objectives of this study are to assess the safety, tolerability, and preliminary anti-tumor activity of this compound.
The preclinical data strongly support the continued investigation of this compound as a novel therapeutic strategy for RAS-mutant cancers. By targeting the critical survival mechanism of autophagy, this compound has the potential to become a valuable component of combination therapies, overcoming adaptive resistance and improving outcomes for patients with these difficult-to-treat malignancies. Further research will focus on identifying patient populations most likely to benefit from this approach and exploring its potential in other cancer types that rely on autophagy for survival.
References
- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deciphera.com [deciphera.com]
- 3. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trial: NCT04892017 - My Cancer Genome [mycancergenome.org]
- 7. clinicalresearch.com [clinicalresearch.com]
- 8. deciphera.com [deciphera.com]
DCC-3116: A Technical Deep Dive into Autophagy Inhibition for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular recycling process that cancer cells frequently exploit to survive stress and develop resistance to therapies. DCC-3116 has emerged as a potent and selective inhibitor of this pathway, offering a promising new strategy in oncology. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in autophagy inhibition. We will delve into its molecular targets, the signaling pathways it modulates, and the preclinical data supporting its therapeutic potential, particularly in combination with targeted cancer therapies. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to offer a comprehensive resource for the scientific community.
Introduction to Autophagy and Its Role in Cancer
Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under conditions of stress such as nutrient deprivation or hypoxia.[1] This process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes to degrade its contents.
In the context of cancer, autophagy is a double-edged sword. While it can suppress tumor initiation, established tumors often upregulate autophagy to survive the harsh microenvironment and to resist the effects of chemotherapy and targeted agents.[1][2] Cancers with mutations in the RAS/RAF/MAPK pathway, which are among the most common in human cancers, are particularly dependent on autophagy for their growth and survival.[3][4] This dependency presents a therapeutic vulnerability that can be exploited by autophagy inhibitors.
This compound: A First-in-Class ULK1/2 Inhibitor
This compound is an orally bioavailable, investigational small molecule that acts as a potent and highly selective "switch-control" inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[3][5] These serine/threonine kinases are the most upstream components of the core autophagy machinery, playing a critical role in the initiation of autophagosome formation.[1][3] By inhibiting ULK1/2, this compound effectively blocks the autophagy process at its earliest step.[1]
Mechanism of Action: Targeting the Initiation of Autophagy
The primary mechanism of this compound is the direct inhibition of the kinase activity of ULK1 and ULK2.[3] In the canonical autophagy pathway, ULK1/2 forms a complex with ATG13, FIP200, and ATG101.[1] Upon activation by upstream signals (e.g., mTORC1 inhibition), ULK1/2 phosphorylates multiple downstream substrates, including itself (autophosphorylation) and other components of the autophagy machinery like ATG13, Beclin-1 (BECN1), and ATG14.[6][7] This phosphorylation cascade is essential for the recruitment of the Class III PI3K complex (Vps34-Vps15-Beclin1-ATG14) to the phagophore assembly site, a critical step for the nucleation of the autophagosomal membrane.[1]
This compound binds to ULK1 and ULK2, preventing the phosphorylation of their downstream targets and thereby halting the initiation of autophagy.[7] This leads to a blockage in the formation of autophagosomes and the subsequent degradation of cellular components.[1]
References
- 1. Update on Autophagy Inhibitors in Cancer: Opening up to a Therapeutic Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Deciphera [deciphera.com]
- 4. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. deciphera.com [deciphera.com]
- 7. deciphera.com [deciphera.com]
DCC-3116: A Technical Guide to the First-in-Class ULK1/2 Switch-Control Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DCC-3116 is an investigational, orally administered, potent, and highly selective, first-in-class small molecule inhibitor of the Unc-51 like autophagy activating kinases 1 and 2 (ULK1/2).[1] Developed by Deciphera Pharmaceuticals using a proprietary "switch-control" inhibitor platform, this compound is designed to block the initiation of autophagy, a critical tumor survival mechanism.[2] Autophagy is frequently upregulated in cancers with RAS/MAPK pathway mutations, where it serves as a key resistance mechanism to targeted therapies.[2][3] By inhibiting ULK1/2, this compound prevents this adaptive resistance, demonstrating synergistic anti-tumor activity when combined with various MAPK pathway inhibitors.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism: The ULK1/2 Kinase Switch-Control Inhibitor
This compound functions by targeting the "switch pocket" of the ULK1 and ULK2 kinases.[1] This pocket is crucial for the conformational change that shifts the kinase from its inactive to its active state.[1] Unlike traditional kinase inhibitors, Deciphera's switch-control inhibitors are designed to bind tightly within this pocket, locking the kinase in an inactive conformation and preventing its signaling function.[1][5] This approach is designed to be broadly effective against both wild-type and mutated forms of the target kinase.[1]
ULK1 and ULK2 are serine/threonine kinases that form a complex with other proteins like ATG13 and FIP200.[6] This complex acts as the primary initiator of the autophagy cascade, responding to cellular stress signals such as nutrient deprivation or hypoxia.[7] In cancer, particularly in tumors driven by RAS/RAF mutations, the MAPK signaling pathway is constitutively active.[8] While inhibitors targeting this pathway (e.g., MEK, KRAS inhibitors) can be effective, they often trigger a cytoprotective response where the cancer cell upregulates autophagy to survive.[2][9] this compound directly counteracts this by shutting down the ULK1/2-mediated initiation of this survival pathway.[2]
Chemical Structure of this compound (Inlexisertib)
(Image of the chemical structure of this compound would be placed here in a formal whitepaper; it is available in search results 3, 9, and 15).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity
| Parameter | Value | Species/System | Reference(s) |
| ULK1 IC₅₀ (Enzyme Assay) | 4 nM, 4.7 nM | In Vitro | [4][11] |
| ULK2 IC₅₀ (Enzyme Assay) | 30 nM, 35 nM | In Vitro | [4][11] |
| ULK1 IC₅₀ (Cellular Assay) | 6 nM | Cellular (NanoBRET) | [11] |
| ULK2 IC₅₀ (Cellular Assay) | 9 nM | Cellular (NanoBRET) | [11] |
| ULK1 Binding Affinity (Kd) | 0.18 nM | In Vitro | [11] |
| pATG13 Inhibition IC₅₀ | 12-32 nM (with Ripretinib) | GIST Cell Lines | [12] |
| pATG13 Inhibition IC₅₀ | 61-66 nM (with EGFRi) | HCC827 NSCLC Cells | [13] |
| pATG13 Inhibition IC₅₀ | 71-91 nM (with EGFRi) | NCI-H1975 NSCLC Cells | [13] |
| Kinase Selectivity | No off-target kinases within 30-fold of ULK1; 5 kinases within 100-fold | Kinome Scan | [11] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Species | Reference(s) |
| Half-life (t₁/₂) | 1.6 - 3.7 hours | Rats and Dogs | [11] |
| Oral Efficacy | >50% | Rats and Dogs | [11] |
Table 3: Phase 1 Monotherapy Clinical Data (NCT04892017)
(Data cutoff: June 9, 2022)
| Parameter | Finding | Patient Population | Reference(s) |
| Dose Levels Tested | 50 mg, 100 mg, 200 mg, 300 mg (all twice daily) | 18 patients with advanced/metastatic RAS/RAF mutant solid tumors | [14][15] |
| Safety & Tolerability | Well tolerated; no dose-limiting toxicities observed. | 18 patients | [14][15] |
| Common TEAEs (≥15%) | Fatigue (39%), Dehydration (22%), ALT/AST increase (17%), Anemia (17%) | 18 patients | [14][15] |
| Pharmacokinetics (PK) | Exposure (AUC) increased dose-proportionally from 50 mg to 300 mg. | All cohorts | [14] |
| Pharmacodynamics (PD) | Significant decrease in phosphorylation of ATG14 (ULK1/2 substrate) observed at all dose levels. | All cohorts | [15] |
| Antitumor Activity | Best overall response: Stable Disease. Disease Control Rate (DCR) at 16 weeks: 29%. | 14 response-evaluable patients | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: RAS/MAPK Inhibition and Autophagy Escape
The diagram below illustrates the central role of this compound in blocking the autophagy survival pathway that is activated upon inhibition of the RAS/MAPK pathway.
Experimental Workflow: Measuring Autophagic Flux
This workflow outlines the key steps in assessing how this compound inhibits autophagy using a tandem fluorescent LC3 reporter assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound, based on published methodologies.
Cellular ULK1/2 Activity Assay (Phospho-ATG13 ELISA)
This assay quantitatively measures the activity of ULK1/2 in cells by detecting the phosphorylation of its direct substrate, ATG13, at Serine 318.[9][12]
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., NCI-H1975, GIST-T1) in 96-well plates at a density of 1-2 x 10⁴ cells/well and allow to adhere overnight.[12]
-
Starve cells of serum for 2-4 hours if assessing basal activity.
-
Prepare serial dilutions of this compound and any combination agents (e.g., osimertinib, ripretinib) in appropriate cell culture media.
-
Treat cells with compounds for a specified time (e.g., 2-4 hours). Include vehicle (DMSO) and positive controls.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
ELISA Protocol:
-
Use a sandwich ELISA kit for phosphorylated ATG13 (pATG13 S318).
-
Coat ELISA plate wells with a capture antibody specific for total ATG13.
-
Add cell lysates to the wells and incubate to allow ATG13 to bind.
-
Wash wells to remove unbound material.
-
Add a detection antibody specific for ATG13 phosphorylated at Ser318, conjugated to an enzyme like HRP.
-
Wash again and add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Normalize the pATG13 signal to total protein concentration for each lysate.
-
Plot the normalized signal against the concentration of this compound.
-
Calculate IC₅₀ values using a non-linear regression model (four-parameter variable slope).
-
Autophagic Flux Assay via Flow Cytometry
This method provides a quantitative measure of autophagic flux by using a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3).[16][17] In neutral pH autophagosomes, both EGFP and mCherry fluoresce (yellow). Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched while the acid-stable mCherry continues to fluoresce (red).[17] An increase in the mCherry/EGFP ratio indicates increased autophagic flux.
-
Cell Line Generation:
-
Transduce the target cancer cell line (e.g., NCI-H2122) with a retroviral or lentiviral vector constitutively expressing mCherry-EGFP-LC3.[16]
-
Select stable clones or a polyclonal population with low to medium fluorescence expression to ensure the assay remains within a dynamic range.
-
-
Cell Treatment:
-
Seed the stable cells in 6-well plates.
-
Treat cells with this compound, a MAPK inhibitor (e.g., sotorasib), the combination, or vehicle control for the desired duration (e.g., 48-72 hours).[9]
-
Include a positive control for autophagy induction (e.g., starvation with EBSS) and a negative control for flux (e.g., Bafilomycin A1, which blocks lysosomal degradation).[18]
-
-
Flow Cytometry:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in FACS buffer (PBS with 1-2% FBS).
-
Analyze cells on a flow cytometer equipped with lasers and filters to detect EGFP (e.g., 488 nm laser, 510/20 nm filter) and mCherry (e.g., 561 nm laser, 610/20 nm filter).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
For each cell, calculate the ratio of mCherry fluorescence intensity to EGFP fluorescence intensity.
-
Compare the distribution of this ratio across different treatment conditions. A rightward shift in the ratio indicates increased autophagic flux, while inhibition by this compound will prevent this shift.[18]
-
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a typical study to evaluate the anti-tumor efficacy of this compound in combination with a MAPK inhibitor in a mouse model.[9][19]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Harvest a human cancer cell line with a relevant mutation (e.g., NCI-H1975 for EGFR mutation, NCI-H2122 for KRAS G12C) during log-phase growth.[9][13]
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group).
-
Treatment groups typically include: Vehicle control, this compound alone, MAPK inhibitor (e.g., sotorasib, osimertinib) alone, and the combination of this compound and the MAPK inhibitor.[13]
-
-
Dosing and Monitoring:
-
Administer drugs as specified. For example, this compound might be administered orally (p.o.) twice daily, and sotorasib once daily.[20] Formulate drugs in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[10]
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health according to institutional guidelines.
-
-
Endpoint and Analysis:
-
The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Collect tumors for pharmacodynamic analysis (e.g., immunoblotting for pATG13).
-
Compare tumor growth inhibition (%TGI) across groups. Analyze for statistical significance using appropriate tests (e.g., two-way ANOVA). A synergistic effect is noted when the combination therapy results in significantly greater tumor regression than either single agent.[13]
-
Conclusion and Future Directions
This compound is a highly potent and selective ULK1/2 inhibitor that effectively blocks the initiation of autophagy. Preclinical data strongly support its mechanism of action, demonstrating synergy with a wide range of MAPK pathway inhibitors in various cancer models with RAS/RAF and EGFR mutations.[4][13] Initial Phase 1 clinical data show that this compound is well-tolerated and achieves significant target inhibition at all tested doses.[15]
The ongoing clinical development of this compound, particularly in combination with KRAS, MEK, and EGFR inhibitors, holds significant promise.[3] By targeting autophagy as a key mechanism of therapeutic resistance, this compound has the potential to become a cornerstone of combination therapies for a large population of cancer patients with RAS/MAPK-driven malignancies. Future research will focus on identifying optimal combination partners, defining patient selection biomarkers, and further elucidating the long-term efficacy and safety of this first-in-class agent.
References
- 1. Switch Control Kinase Inhibitor Platform | Deciphera [deciphera.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | Deciphera [deciphera.com]
- 4. This compound | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. ono-pharma.com [ono-pharma.com]
- 6. ULK1-ATG13 and their mitotic phospho-regulation by CDK1 connect autophagy to cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Deciphera Presents Preclinical Data from this compound Program at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Deciphera [deciphera.com]
- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | potent ULK1/2 inhibitor | TargetMol [targetmol.com]
- 11. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 12. Abstract 4872: this compound, a first-in-class selective ULK1/2 inhibitor of autophagy, in combination with the KIT inhibitor ripretinib induces complete regressions in GIST preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. 1stoncology.com [1stoncology.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 19. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
The Discovery and Chemical Profile of DCC-3116: A First-in-Class ULK1/2 Inhibitor for RAS/RAF-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116, also known as inlexisertib, is an investigational, orally bioavailable small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are crucial initiators of the autophagy pathway, a cellular recycling process that cancer cells, particularly those with RAS or RAF mutations, exploit for survival and resistance to therapy.[3][4] By inhibiting ULK1/2, this compound aims to block this pro-survival mechanism, thereby rendering cancer cells more susceptible to anti-cancer treatments, especially those targeting the MAPK signaling pathway.[4][5] Developed by Deciphera Pharmaceuticals, this compound is currently under investigation in clinical trials as both a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors harboring RAS or RAF mutations.[6][7]
Chemical Structure and Properties
This compound was identified through a proprietary drug discovery platform.[7] Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | 4-[3-[[2-[2-Ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |
| Molecular Formula | C₂₆H₃₆F₃N₇O₂ |
| Molecular Weight | 535.60 g/mol |
| SMILES | FC(F)(F)C1=CN=C(NC2=C(CC)C=C(N3CCN(C)CC3)C=C2)N=C1NCCCN4CCOCCC4=O |
| CAS Number | 2543673-19-2 |
Mechanism of Action: Targeting the Autophagy Initiation Complex
This compound is a potent and selective switch-control inhibitor of ULK1 and ULK2 kinases.[7] These kinases are central to the initiation of autophagy. Under cellular stress conditions, such as nutrient deprivation or inhibition of growth factor signaling pathways like the RAS/RAF/MEK/ERK pathway, ULK1/2 are activated.[8] Activated ULK1/2 then phosphorylate multiple downstream substrates, including Autophagy Related 13 (ATG13), which is a key step in the formation of the autophagosome.[9]
By directly inhibiting the kinase activity of ULK1 and ULK2, this compound prevents the phosphorylation of ATG13 and other essential autophagy-initiating proteins.[5] This blockade of the initial step of autophagy prevents the formation of autophagosomes and the subsequent degradation and recycling of cellular components, a process that RAS/RAF-driven tumors rely on for survival and proliferation.[3][4]
References
- 1. Renilla luciferase-based reporter assay for measuring autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renilla Luciferase-LC3 Based Reporter Assay for Measuring Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.in [promega.in]
- 4. PathScan® RP Total Atg13 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. PathScan® RP Phospho-Atg13 (Ser355) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
The Selectivity Profile of DCC-3116: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is an investigational, orally administered, potent, and highly selective switch-control inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are the initiating factors in the autophagy pathway, a critical cellular process for survival in many cancer cells, particularly those with RAS/RAF mutations.[1][2] By inhibiting ULK1/2, this compound is designed to block autophagy, a key tumor survival mechanism, thereby presenting a promising therapeutic strategy, especially in combination with inhibitors of the RAS/MAP kinase signaling pathway.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its potency against its primary targets and its high degree of selectivity against the broader human kinome. Detailed methodologies for the key experiments used to characterize this inhibitor are also presented.
Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data, highlighting the compound's high potency for its intended targets.
Table 1: Potency of this compound against ULK1 and ULK2
| Target | Assay Type | IC50 (nM) | Notes |
| ULK1 | Enzymatic | 4 | --- |
| ULK2 | Enzymatic | 30 | --- |
| ULK1 | Cellular (NanoBRET) | 6 | Measures target engagement within cells. |
| ULK2 | Cellular (NanoBRET) | 9 | Measures target engagement within cells. |
Data sourced from BioWorld.[1]
Table 2: Dissociation Constant of this compound
| Target | Assay Type | Kd (nM) | Notes |
| ULK1 | Biochemical | 0.18 | Indicates a slow dissociation from the target. |
Data sourced from BioWorld.[1]
Kinome Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity across the entire kinome. This compound has been demonstrated to be a highly selective inhibitor. Preclinical studies have shown that:
-
No off-target kinases were identified within a 30-fold potency of ULK1.[1][3][4]
-
Only five kinases were identified within a 100-fold potency of ULK1.[1][3][4]
While the specific identities of these five kinases and their precise IC50 values are not publicly available, these findings underscore the remarkable selectivity of this compound for the ULK1/2 kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of ULK1 and ULK2 in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound against purified ULK1 and ULK2 kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified ULK1 or ULK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP at a concentration reflecting cellular levels (e.g., 1 mM).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (DMSO vehicle) is also included.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption and ADP production.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Signal Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the extent to which this compound binds to ULK1 and ULK2 within a cellular environment.
Objective: To determine the cellular IC50 of this compound for ULK1 and ULK2.
Principle: The NanoBRET™ assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: Cells are engineered to express a fusion protein of the target kinase (ULK1 or ULK2) and NanoLuc® luciferase.
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound.
-
Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the active site of the target kinase is added.
-
BRET Measurement: The NanoBRET™ signal is measured using a specialized plate reader that can detect both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.
Phosphorylated ATG13 (pATG13) ELISA
This assay is a pharmacodynamic marker to assess the inhibition of ULK1/2 activity in cells.
Objective: To measure the levels of phosphorylated ATG13, a direct substrate of ULK1, in cells treated with this compound.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect phosphorylated ATG13 from cell lysates.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound at various concentrations and for different durations. Following treatment, the cells are lysed to release their protein content.
-
Capture Antibody Coating: A microplate is coated with an antibody that specifically captures total ATG13.
-
Sample Incubation: The cell lysates are added to the wells of the microplate, and ATG13 protein binds to the capture antibody.
-
Detection Antibody Incubation: A second antibody, which is specific for the phosphorylated form of ATG13 and is conjugated to an enzyme (e.g., HRP), is added to the wells.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Signal Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of pATG13 in the sample.
-
Data Analysis: The levels of pATG13 are normalized to the total protein concentration in each lysate and are compared across different treatment conditions.
Autophagic Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy, providing a functional readout of ULK1/2 inhibition.
Objective: To determine the effect of this compound on the dynamic process of autophagy.
Principle: Autophagic flux is assessed by measuring the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The amount of LC3-II is measured in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to determine the rate of its degradation, which reflects the autophagic flux.
Methodology:
-
Cell Treatment: Cells are treated with this compound. A parallel set of cells is co-treated with this compound and a lysosomal inhibitor. The lysosomal inhibitor blocks the degradation of autophagosomes, causing an accumulation of LC3-II.
-
Protein Extraction and Quantification: After treatment, cell lysates are prepared, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for LC3.
-
Detection and Analysis: The bands corresponding to LC3-I and LC3-II are detected, and their intensities are quantified. The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is calculated. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A decrease in this difference upon treatment with this compound indicates inhibition of autophagic flux.
-
Alternative Method (Fluorescence Microscopy): Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) can be used. The formation of fluorescent puncta (representing autophagosomes) is monitored by fluorescence microscopy. The accumulation of puncta in the presence of a lysosomal inhibitor is a measure of autophagic flux.
Conclusion
This compound is a highly potent and selective inhibitor of the ULK1/2 kinases. The quantitative data from biochemical and cellular assays demonstrate its sub-nanomolar to low nanomolar potency against its primary targets. Furthermore, its high selectivity, with no off-target kinase inhibition within a 30-fold window of ULK1 potency, suggests a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other ULK inhibitors. This comprehensive selectivity profile positions this compound as a promising therapeutic candidate for cancers reliant on the autophagy pathway for survival.
References
- 1. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 2. This compound | Deciphera [deciphera.com]
- 3. Abstract B129: Preclinical studies with this compound, an ULK kinase inhibitor designed to inhibit autophagy as a potential strategy to address mutant RAS cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. deciphera.com [deciphera.com]
The Emergence of DCC-3116: A Novel ULK1/2 Inhibitor Targeting Autophagy in KRAS-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, yet it has remained a challenging target for therapeutic intervention for decades. The recent development of direct KRAS inhibitors has marked a significant breakthrough, but intrinsic and acquired resistance mechanisms often limit their efficacy. A growing body of evidence points to autophagy, a cellular self-degradation and recycling process, as a critical survival pathway for cancer cells, particularly those with RAS mutations. DCC-3116, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), the apical regulators of autophagy, has emerged as a promising therapeutic strategy to counteract this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical and emerging clinical data on this compound, its mechanism of action, and its potential in combination therapies for KRAS-driven malignancies.
Introduction: The Challenge of KRAS-Driven Cancers and the Role of Autophagy
KRAS mutations are prevalent in some of the most aggressive and difficult-to-treat cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. These mutations lock the KRAS protein in a constitutively active state, driving downstream signaling pathways such as the MAPK (RAF-MEK-ERK) pathway, which promotes uncontrolled cell proliferation and survival.
While the approval of KRAS G12C inhibitors like sotorasib has been a landmark achievement, their efficacy can be hampered by adaptive resistance. One key mechanism of this resistance is the upregulation of autophagy. Cancer cells utilize autophagy to recycle cellular components, thereby maintaining metabolic homeostasis and surviving the stress induced by targeted therapies. Inhibition of the MAPK pathway has been shown to trigger a feedback mechanism that activates autophagy, creating a survival loop for the cancer cells. This has led to the compelling hypothesis that dual inhibition of both the KRAS-driven signaling pathway and autophagy could lead to a more profound and durable anti-tumor response.
This compound: A First-in-Class ULK1/2 Inhibitor
This compound is an orally bioavailable, potent, and highly selective switch-control inhibitor of the ULK1 and ULK2 kinases. These kinases are the most upstream regulators of the autophagy initiation complex, making them a pivotal target for therapeutic intervention. By inhibiting ULK1/2, this compound is designed to block the initiation of autophagy, thereby preventing cancer cells from utilizing this pro-survival pathway.
Mechanism of Action
The initiation of autophagy is a tightly regulated process involving the formation of a protein complex that includes ULK1/2. Upon receiving signals from nutrient and stress sensors like mTORC1 and AMPK, ULK1/2 phosphorylates downstream substrates, including ATG13, to trigger the formation of the autophagosome. This compound directly binds to and inhibits the kinase activity of ULK1 and ULK2, thereby preventing the phosphorylation of these key substrates and halting the autophagic process at its earliest stage.
Mechanism of Action of this compound in KRAS-Driven Cancers.
Preclinical Evidence for this compound in KRAS-Driven Cancers
Extensive preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with KRAS and other MAPK pathway inhibitors.
In Vitro Studies
In various KRAS-mutant cancer cell lines, this compound has been shown to effectively inhibit autophagy. Furthermore, when combined with KRAS G12C inhibitors like sotorasib and adagrasib, or MEK inhibitors like trametinib, this compound exhibits synergistic anti-proliferative effects. The combination leads to a more significant reduction in cancer cell viability compared to either agent alone.
| Parameter | This compound | Reference |
| Target | ULK1/2 | |
| Effect | Inhibition of autophagy | |
| Combination Synergy | Synergistic with MAPK pathway inhibitors (e.g., sotorasib, trametinib) in reducing cell viability of KRAS-mutant cancer cell lines. |
In Vivo Xenograft Models
The anti-tumor activity of this compound in combination with MAPK pathway inhibitors has been confirmed in multiple xenograft models of KRAS-driven cancers.
In a KRAS G12C NSCLC xenograft model (H358), the combination of this compound and sotorasib resulted in deeper and more durable tumor regressions compared to sotorasib alone. Similarly, in the Calu-1 KRAS G12C NSCLC xenograft model, the combination of this compound and sotorasib led to tumor regressions and was superior to both sotorasib monotherapy and the combination of sotorasib with chloroquine, a less specific autophagy inhibitor.
| Xenograft Model | Treatment Combination | Observed Outcome | Reference |
| H358 (KRAS G12C NSCLC) | This compound + Sotorasib | Deeper and more durable tumor regressions compared to single agents. | |
| Calu-1 (KRAS G12C NSCLC) | This compound + Sotorasib | Tumor regressions; outperformed sotorasib alone and sotorasib + chloroquine. | |
| Pancreatic, Lung, and Melanoma Xenografts | This compound + Trametinib | Inhibited tumor growth. |
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/2, multicenter, open-label, first-in-human study (NCT04892017). This study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound as a monotherapy and in combination with various MAPK pathway inhibitors in patients with advanced or metastatic solid tumors harboring RAS/MAPK pathway mutations.
Clinical Trial Design (NCT04892017)
The study includes dose-escalation and dose-expansion cohorts. The combination therapy arms are of particular interest for KRAS-driven cancers and include:
-
This compound in combination with trametinib (MEK inhibitor)
-
This compound in combination with binimetinib (MEK inhibitor)
-
This compound in combination with sotorasib (KRAS G12C inhibitor)
High-level overview of the NCT04892017 clinical trial design.
Preliminary Clinical Findings
Initial results from the monotherapy dose-escalation part of the study have shown that this compound is well-tolerated at doses ranging from 50 mg to 300 mg twice daily. No dose-limiting toxicities were reported, and the most common treatment-emergent adverse events were fatigue, dehydration, and increased alanine transaminase. Pharmacodynamic studies confirmed target engagement, with inhibition of the proximal ULK substrate ATG14 observed across dose levels. The combination cohorts are ongoing, and data from these will be crucial in determining the future clinical path for this compound in KRAS-driven cancers.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized methodologies based on published preclinical studies involving this compound.
In Vitro Cell Viability Assays
-
Cell Lines: KRAS-mutant NSCLC cell lines (e.g., NCI-H2122, Calu-1, NCI-H358).
-
Treatment: Cells are treated with varying concentrations of this compound, sotorasib, or the combination of both for 72 hours.
-
Assessment of Viability: Cell viability is typically assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Autophagy Flux Assays
-
Methodology: The mCherry-EGFP-LC3 reporter system is a common method. In this system, LC3 is tagged with both a pH-stable fluorophore (mCherry) and a pH-sensitive fluorophore (EGFP). In autolysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists. An increase in red puncta (mCherry-positive, EGFP-negative) indicates increased autophagic flux.
-
Treatment: Cells expressing the reporter are treated with this compound, sotorasib, or the combination for a specified period (e.g., 48 hours).
-
Analysis: Fluorescence microscopy is used to visualize and quantify the number of red and yellow (mCherry and EGFP positive) puncta per cell. A decrease in red puncta with this compound treatment indicates inhibition of autophagy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are typically used.
-
Tumor Implantation: KRAS-mutant human cancer cells (e.g., Calu-1, H358) are subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Dosing:
-
Vehicle control (orally, daily)
-
This compound (e.g., 100 mg/kg, administered in chow)
-
Sotorasib (e.g., 30 mg/kg, orally, daily)
-
This compound + Sotorasib
-
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Future Directions and Conclusion
This compound represents a promising new approach to treating KRAS-driven cancers by targeting the critical survival mechanism of autophagy. The preclinical data strongly support the rationale for combining this compound with direct KRAS inhibitors and other MAPK pathway inhibitors. The ongoing Phase 1/2 clinical trial will be instrumental in defining the safety and efficacy of these combination strategies in patients.
Key questions that remain to be answered include the identification of biomarkers that can predict which patients are most likely to benefit from this combination therapy, the optimal dosing and scheduling of this compound in combination with other agents, and the long-term outcomes of this treatment approach.
Foundational Research on DCC-3116: A Technical Guide to its Core Mechanism in Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is a potent and selective, first-in-class, orally administered small-molecule inhibitor of the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2] These kinases are critical for the initiation of autophagy, a cellular process that allows cancer cells to survive under conditions of metabolic stress by recycling intracellular components to provide nutrients.[1][2][3] In many cancers, particularly those with mutations in the RAS/MAPK pathway, autophagy is upregulated and serves as a key survival mechanism, contributing to tumor growth and resistance to therapy.[2][3] this compound is designed to block this pro-survival autophagy, thereby rendering cancer cells more susceptible to anti-cancer treatments or inducing cell death as a monotherapy in autophagy-dependent cancers. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action and its interplay with tumor metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy both in vitro and in vivo.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzyme Assay | ULK1 | 4 | [1] |
| Enzyme Assay | ULK2 | 30 | [1] |
| Cellular Assay | ULK1 | 6 | [1] |
| Cellular Assay | ULK2 | 9 | [1] |
| pATG13 Inhibition | Ripretinib-induced (GIST-T1 cells) | 12-32 | [4] |
| Autophagic Flux Inhibition | Ripretinib-induced (GIST-T1 cells) | 38 | [4] |
| pATG13 Inhibition | Imatinib-resistant GIST cell lines | 8-189 | [4] |
Table 2: In Vivo Efficacy of this compound in Combination Therapies
| Cancer Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Outcome | Reference |
| KIT exon 11-mutated GIST xenograft | Ripretinib | 50 | 25 | 100% tumor regression | [1] |
| KRAS G12C-mutated NSCLC xenograft | Sotorasib | 50 | 10 | 100% tumor growth inhibition | [1] |
Signaling Pathways
This compound functions by inhibiting ULK1/2, the apical kinases in the autophagy signaling cascade. Its mechanism is intertwined with key oncogenic signaling pathways such as the mTOR and MAPK pathways.
ULK1/2-Mediated Autophagy Initiation
The initiation of autophagy is tightly regulated by the ULK1/2 complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1 and ATG13, suppressing autophagy. Conversely, under metabolic stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the phagophore.
Caption: ULK1/2-mediated autophagy initiation pathway and the inhibitory action of this compound.
Interplay with MAPK and mTOR Signaling in Cancer
In cancers with activating mutations in the RAS/RAF/MEK/ERK (MAPK) pathway, there is a high basal level of autophagy that supports tumor cell survival and growth.[2][3] Furthermore, inhibitors of the MAPK pathway can induce a compensatory increase in autophagy, which is a mechanism of drug resistance.[2] this compound, by inhibiting ULK1/2, can block both this basal and induced autophagy, thereby synergizing with MAPK pathway inhibitors. A similar interplay exists with the PI3K/AKT/mTOR pathway.
References
Initial In Vitro Efficacy of DCC-3116: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies demonstrating the efficacy of DCC-3116, a first-in-class, potent, and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2] this compound is under investigation as a therapeutic agent to counteract autophagy-mediated resistance in cancer.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Efficacy Data
This compound has demonstrated potent inhibition of ULK1 and ULK2 kinases in both biochemical and cellular assays. Its efficacy is further highlighted by its ability to inhibit the phosphorylation of ATG13, a direct substrate of ULK1/2, and to block autophagic flux in various cancer cell lines, particularly in combination with other targeted therapies.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Process | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| ULK1 | Enzyme Assay (1 mM ATP) | 4.7 | - | [4] |
| Cellular Assay (NanoBRET) | 6 | - | [4][5] | |
| ULK2 | Enzyme Assay (1 mM ATP) | 35 | - | [4] |
| Cellular Assay (NanoBRET) | 9 | - | [4][5] | |
| Basal ATG13 Phosphorylation | ELISA | 61-66 | HCC827 (NSCLC) | [5] |
| ELISA | 234 | Colo-205 (CRC) | [6] | |
| EGFR Inhibitor-Induced ATG13 Phosphorylation | ||||
| Osimertinib-induced | ELISA | 91 | NCI-H1975 (NSCLC) | [5] |
| Afatinib-induced | ELISA | 71 | NCI-H1975 (NSCLC) | [5] |
| BRAF/EGFR Inhibitor-Induced ATG13 Phosphorylation | ||||
| Encorafenib + Cetuximab-induced | ELISA | 80 | HT-29 (CRC) | [6] |
| Autophagic Flux Inhibition | ||||
| Encorafenib + Cetuximab-induced | mCherry/GFP tagged LC3 | 65 | HT-29 (CRC) | [6] |
| mCherry/GFP tagged LC3 | 40 | Colo-205 (CRC) | [6] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the ULK1/2 kinase complex, which plays a pivotal role in the initiation of the autophagy cascade. In many cancers, particularly those with RAS/RAF mutations, the MAPK pathway is constitutively active, promoting cell survival.[2] When MAPK pathway inhibitors are used, cancer cells can adapt by upregulating autophagy as a survival mechanism.[3][7] this compound is designed to block this compensatory autophagy, thereby enhancing the efficacy of MAPK pathway inhibitors.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vitro assays used to evaluate the efficacy of this compound.
ULK1/2 Kinase Inhibition Assays
1. Biochemical Enzyme Assay:
-
Objective: To determine the direct inhibitory activity of this compound on ULK1 and ULK2 kinase activity.
-
Methodology: Standard in vitro kinase assays were performed using recombinant ULK1 or ULK2 enzymes. The assays were conducted at cellular ATP concentrations (1 mM) with a peptide substrate.[7] The amount of phosphorylated substrate was quantified to determine the IC50 values.
2. Cellular NanoBRET™ Target Engagement Assay:
-
Objective: To measure the binding affinity and target engagement of this compound to ULK1 and ULK2 within living cells.
-
Methodology: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Cells are engineered to express ULK1 or ULK2 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. The displacement of the tracer by this compound leads to a loss of BRET signal, allowing for the quantification of intracellular IC50 values.[4][5]
Cellular Autophagy Assays
1. Phospho-ATG13 ELISA:
-
Objective: To quantify the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation of its direct substrate, ATG13.[6][7]
-
Methodology: Cancer cell lines (e.g., NSCLC lines NCI-H1975, HCC827; CRC lines HT-29, Colo-205) were treated with this compound, often in combination with other inhibitors (e.g., osimertinib, afatinib, encorafenib + cetuximab).[5][6] Following treatment, cell lysates were prepared, and an enzyme-linked immunosorbent assay (ELISA) was used to specifically measure the levels of phosphorylated ATG13 (pATG13). A decrease in pATG13 levels indicates inhibition of ULK1/2 activity.
2. Autophagic Flux Assay (mCherry-EGFP-LC3):
-
Objective: To measure the overall process of autophagy, from autophagosome formation to lysosomal degradation.
-
Methodology: Cells are transfected with a plasmid expressing LC3 protein fused to both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry).[6] In the early stages of autophagy, LC3 is recruited to autophagosomes, which appear as yellow puncta (co-localization of green and red signals). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. An increase in red puncta relative to yellow indicates active autophagic flux. This compound's inhibitory effect is measured by a reduction in both yellow and red puncta.[6][9]
3. Cyto-ID® Autophagy Detection Assay:
-
Objective: To measure the formation of autophagosomes.
-
Methodology: This assay utilizes a proprietary fluorescent dye that specifically labels autophagic vacuoles.[5][7] Cells are treated with this compound and then stained with the Cyto-ID® dye. The fluorescence intensity is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates an inhibition of autophagosome formation.
Cell Proliferation and Synergy Assays
-
Objective: To assess the anti-proliferative effects of this compound, alone and in combination with other inhibitors, and to determine if the combination is synergistic.
-
Methodology: Cancer cell lines, such as KRAS G12C-mutated NSCLC cells (NCI-H2122, Calu-1), are treated with varying concentrations of this compound and a partner drug (e.g., sotorasib) for a set period (e.g., 72 hours).[9] Cell viability is then assessed using a standard method like the CellTiter-Glo® luminescent cell viability assay. The results are analyzed to determine if the combination of drugs has a greater effect than the sum of their individual effects, indicating synergy.[9]
Summary of Findings
The initial in vitro studies of this compound provide compelling evidence of its potency and selectivity as a ULK1/2 inhibitor. The compound effectively blocks the initiation of autophagy in cancer cells, as demonstrated by the inhibition of ATG13 phosphorylation and the reduction of autophagic flux.[5][6] Importantly, this compound shows synergistic anti-proliferative effects when combined with inhibitors of key oncogenic signaling pathways, such as the MAPK and EGFR pathways.[5][9] These findings establish a strong preclinical rationale for the clinical development of this compound as a combination therapy to overcome autophagy-mediated drug resistance in cancer.[5][6]
References
- 1. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 2. This compound | Deciphera [deciphera.com]
- 3. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 4. deciphera.com [deciphera.com]
- 5. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. Abstract 1377: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with encorafenib and cetuximab in BRAF V600E mutant colorectal cancer models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. deciphera.com [deciphera.com]
- 8. Update on Autophagy Inhibitors in Cancer: Opening up to a Therapeutic Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: DCC-3116 for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is a potent and highly selective, orally bioavailable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are the initiating factors in the autophagy pathway, a critical cellular process for recycling cellular components and maintaining homeostasis. In many cancers, particularly those with mutations in the RAS/RAF/MAPK signaling pathway, autophagy is a key survival mechanism that enables tumor cells to withstand stress and resist therapeutic interventions.[1] this compound is designed to block this pro-survival autophagy, thereby sensitizing cancer cells to other anti-cancer agents.[1] Preclinical studies have demonstrated that this compound can act synergistically with MAPK pathway inhibitors to suppress tumor growth in various cancer models.[3]
These application notes provide detailed protocols for key in vitro assays to evaluate the cellular activity of this compound, including its effects on cell viability, ULK1/2 kinase activity, and autophagy induction.
Mechanism of Action
This compound targets and binds to ULK1 and ULK2, inhibiting their kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, such as Autophagy Related 13 (ATG13), which is a critical step in the formation of the ULK1 complex that initiates autophagosome formation.[3][4] By blocking the initiation of autophagy, this compound can lead to the accumulation of cellular stress and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]
Data Presentation
The following tables summarize the in vitro potency of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ULK1 | Enzymatic | 4 | [5] |
| ULK2 | Enzymatic | 30 | [5] |
| ULK1 | Cellular | 6 | [5] |
| ULK2 | Cellular | 9 | [5] |
Table 2: Cellular IC50 of this compound on pATG13 Inhibition in NSCLC Cell Lines
| Cell Line | Condition | IC50 (nM) | Reference |
| HCC827 | Basal | 61-66 | [6] |
| HCC827 | EGFR-induced | 61-66 | [6] |
| NCI-H1975 | Osimertinib-induced | 91 | [6] |
| NCI-H1975 | Afatinib-induced | 71 | [6] |
Experimental Protocols
Cell Viability and Synergy Assay
This protocol is designed to assess the effect of this compound on cancer cell proliferation, both as a single agent and in combination with other inhibitors (e.g., a MAPK pathway inhibitor like sotorasib), to determine potential synergistic effects.
Materials:
-
Cancer cell lines (e.g., NCI-H2122, Calu-1, or other RAS-mutant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MAPK pathway inhibitor (e.g., sotorasib, stock solution in DMSO)
-
96-well clear bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-7,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound and the combination drug in complete medium. For synergy experiments, a dose matrix of both compounds should be prepared.
-
Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves. Synergy can be calculated using methods such as the Bliss independence model.
pATG13 ELISA for ULK1/2 Activity
This ELISA-based assay measures the phosphorylation of ATG13 at Ser318, a direct substrate of ULK1, to quantify the inhibitory activity of this compound on the ULK1/2 complex in a cellular context.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
pS318-ATG13 antibody
-
Total ATG13 antibody
-
HRP-conjugated secondary antibody
-
ELISA plate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[3] Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Coat an ELISA plate with a capture antibody for total ATG13 overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add equal amounts of protein lysate to each well and incubate.
-
Wash the plate and add the pS318-ATG13 detection antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Normalize the pATG13 signal to the total protein concentration or a housekeeping protein.
Autophagosome Formation Assay using CYTO-ID®
This assay utilizes the CYTO-ID® Autophagy Detection Kit to stain and quantify autophagic vacuoles in live cells, providing a measure of autophagy induction or inhibition.
Materials:
-
CYTO-ID® Autophagy Detection Kit 2.0 (contains CYTO-ID® Green Detection Reagent 2, Hoechst 33342 Nuclear Stain, and 1X Assay Buffer)
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips in a multi-well plate or in a suitable plate for flow cytometry and allow them to adhere.
-
Treat cells with this compound at various concentrations for the desired time. Include positive (e.g., rapamycin or starvation) and negative (vehicle) controls for autophagy modulation.
-
Prepare the Microscopy Dual Detection Reagent by adding 2 µL of CYTO-ID® Green Detection Reagent 2 and 1 µL of Hoechst 33342 Nuclear Stain to every 1 mL of 1X Assay Buffer supplemented with 5% FBS.
-
Remove the culture medium from the cells and wash with 1X Assay Buffer.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with 1X Assay Buffer.
-
Analyze the samples under a fluorescence microscope (green channel for autophagosomes, blue channel for nuclei) or by flow cytometry (FL1 channel).
-
Quantify the fluorescence intensity or the number of fluorescent puncta per cell to determine the level of autophagy.
References
- 1. Quantification of Autophagosomes in Human Fibroblasts Using Cyto-ID® Staining and Cytation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. deciphera.com [deciphera.com]
- 6. deciphera.com [deciphera.com]
Application Notes and Protocols for Preclinical Studies with DCC-3116
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of DCC-3116, a selective inhibitor of ULK1/2 kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, particularly in the context of RAS-driven cancers.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets and inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[1][2][3] These kinases are crucial for the initiation of autophagy, a cellular process that cancer cells, especially those with RAS mutations, utilize to survive under stress and resist therapy.[1][4] By inhibiting ULK1/2, this compound blocks the formation of autophagosomes, leading to the suppression of autophagy and subsequent cancer cell death.[1][5] Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of MAPK pathway inhibitors, such as those targeting MEK or KRAS G12C, by preventing the compensatory activation of autophagy.[4][5][6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| Enzyme IC50 (ULK1) | 4 nM - 4.7 nM | In vitro kinase assay (1 mM ATP) | [7][8] |
| Enzyme IC50 (ULK2) | 30 nM - 36 nM | In vitro kinase assay (1 mM ATP) | [7][8] |
| Cellular IC50 (ULK1) | 6 nM | NanoBRET cellular assay | [8] |
| Cellular IC50 (ULK2) | 9 nM | NanoBRET cellular assay | [8] |
| pATG13 Inhibition IC50 | 12 - 32 nM | Mutant KIT GIST cell lines (basal and ripretinib-induced) | |
| Autophagic Flux Inhibition IC50 | 38 nM | GIST-T1 cells (ripretinib-induced) | |
| Autophagic Flux Inhibition IC50 | 81 - 160 nM | KRAS G12C NSCLC cell lines (sotorasib-induced) | [6] |
| Dissociation Constant (Kd) for ULK1 | 0.18 nM |
In Vivo Dosage and Efficacy of this compound in Xenograft Models
| Cancer Model | Combination Agent(s) | This compound Dosage & Administration | Combination Agent Dosage & Administration | Outcome | Reference |
| KIT exon 11-mutated GIST | Ripretinib | 50 mg/kg | 25 mg/kg | 100% tumor regression | [9] |
| KRAS G12C-mutated NSCLC | Sotorasib | 50 mg/kg | 10 mg/kg | 100% tumor growth inhibition, with deeper and longer regression compared to sotorasib alone | [9] |
| KRAS G12C NSCLC (Calu-1 and H358) | Sotorasib | Not specified | Not specified | Tumor regression (combination) vs. tumor growth inhibition (single agents) | [6] |
| BRAF V600E-mutant Colorectal Cancer (HT-29) | Encorafenib + Cetuximab | Not specified | Not specified | Inhibition of tumor growth | |
| Pancreatic, Lung, and Melanoma | Trametinib | Not specified | Not specified | Inhibition of tumor growth | [7] |
| Pancreatic, Lung, and Melanoma | Binimetinib or an ERK inhibitor | Not specified | Not specified | Inhibition of tumor growth | [7] |
Pharmacokinetic Parameters of this compound
| Species | Half-life (t1/2) | Oral Efficacy | Reference |
| Rats and Dogs | 1.6 - 3.7 hours | >50% | [9] |
Signaling Pathway
Experimental Protocols
In Vivo Administration of this compound
1. Formulation in Chow (for ad libitum feeding):
-
Objective: To provide continuous oral administration of this compound.
-
Protocol:
-
Collaborate with a specialized diet provider (e.g., Research Diets) to formulate a custom mouse chow.
-
Specify the desired concentration of this compound in the diet. A previously used concentration is 360 mg of this compound per kg of diet.
-
The diet should be based on a standard rodent chow formulation (e.g., OpenStandard Diet with 15% Kcal% Fat).
-
Provide the formulated chow to the mice ad libitum.
-
Ensure fresh chow is provided regularly and monitor food consumption to estimate the daily dosage.
-
2. Oral Gavage:
-
Objective: To administer a precise dose of this compound at specific time points.
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Alternatively, for combination studies with agents like sotorasib, corn oil can be used as a vehicle.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the chosen vehicle to the desired final concentration.
-
Gentle heating and/or sonication may be used to aid dissolution if precipitation occurs.
-
-
Administration:
-
Administer the this compound solution to mice via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be based on the mouse's body weight.
-
The frequency of administration can be once daily (QD) or twice daily (BID), depending on the experimental design.
-
Experimental Workflow for In Vivo Xenograft Studies
In Vitro Assays
1. Phospho-ATG13 (pATG13) ELISA:
-
Objective: To quantify the inhibition of ULK1/2 kinase activity by measuring the phosphorylation of its direct substrate, ATG13.
-
Principle: This is a sandwich ELISA that captures total ATG13 and detects the phosphorylated form using a specific antibody.
-
Protocol Outline:
-
Cell Lysis: Lyse cells treated with this compound and/or other compounds to extract cellular proteins.
-
ELISA Plate Preparation: Use a 96-well plate pre-coated with an antibody against total ATG13.
-
Incubation: Add cell lysates to the wells and incubate to allow the capture of ATG13.
-
Detection: Add a detection antibody specific for phospho-ATG13 (e.g., Ser318).
-
Secondary Antibody & Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of pATG13.
-
2. Autophagic Flux Assay using mCherry-GFP-LC3:
-
Objective: To measure the overall activity of the autophagy pathway.
-
Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow indicates increased autophagic flux.
-
Protocol Outline:
-
Cell Transduction: Stably transduce the cell line of interest with a lentiviral or retroviral vector expressing mCherry-GFP-LC3.
-
Drug Treatment: Treat the cells with this compound and/or other compounds for the desired duration (e.g., 48 hours).
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Capture images and quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the intensity of GFP and mCherry fluorescence in the cell population. A decrease in the GFP/mCherry ratio indicates an increase in autophagic flux.
-
-
Data Analysis: Calculate the ratio of red to yellow fluorescence to determine the autophagic flux.
-
3. Cell Viability Assay:
-
Objective: To assess the effect of this compound, alone or in combination, on cancer cell proliferation and survival.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound, a combination agent, or both. Include a vehicle-only control. A typical treatment duration is 72 hours.
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values and assess for synergy using appropriate software (e.g., using the Loewe additivity model).
-
Logical Relationship of Preclinical Evaluation
References
- 1. PathScan® RP Phospho-Atg13 (Ser355) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Deciphera [deciphera.com]
- 3. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 4. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. deciphera.com [deciphera.com]
- 8. deciphera.com [deciphera.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Guide to Assessing Autophagy Inhibition by DCC-3116
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining cellular homeostasis.[1][2] In the context of oncology, autophagy can act as a survival mechanism for cancer cells, enabling them to withstand metabolic stress and resist therapeutic agents.[3][4] A key initiator of the autophagy pathway is the ULK1/2 (Unc-51 like autophagy activating kinase 1/2) complex.[5][6] DCC-3116 is an investigational, orally administered, potent, and highly selective inhibitor of the ULK1/2 kinases, designed to block autophagy at its earliest stage.[3][4][5] This application note provides detailed protocols for assessing the inhibitory effect of this compound on autophagy in a laboratory setting using established cellular and molecular biology techniques.
Principle of Autophagy Assessment: Measuring Autophagic Flux
A static measurement of autophagy-related proteins can be misleading, as an accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the downstream degradation pathway. Therefore, it is crucial to measure autophagic flux , which represents the entire process, from autophagosome formation to their fusion with lysosomes and subsequent degradation.[7][8] This is typically achieved by comparing autophagy markers in the presence and absence of a late-stage inhibitor, such as Bafilomycin A1 (BafA1), which prevents the fusion of autophagosomes with lysosomes and inhibits lysosomal acidification.[9][10]
Key markers for these assays include:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). LC3-II is degraded upon autolysosome formation, so its levels are influenced by both autophagosome synthesis and degradation.
-
p62/SQSTM1 (Sequestosome 1): This is a selective autophagy receptor that binds to ubiquitinated cargo and LC3, thereby being incorporated into autophagosomes and degraded.[1][11] Thus, p62/SQSTM1 levels accumulate when autophagy is inhibited.[11][12]
Protocol 1: Western Blot Analysis of Autophagic Flux
Objective: To quantitatively measure the effect of this compound on the levels of LC3-II and p62/SQSTM1, thereby assessing its impact on autophagic flux.
Principle: This protocol measures changes in LC3-II and p62 protein levels in response to this compound. By including a condition with the late-stage inhibitor Bafilomycin A1, we can distinguish between inhibition of autophagy initiation and blockade of degradation. Treatment with BafA1 alone leads to a significant accumulation of LC3-II.[13][14] If this compound inhibits autophagy initiation, it will prevent the accumulation of LC3-II, even in the presence of BafA1. Conversely, this compound treatment is expected to cause an accumulation of p62, as its degradation via autophagy is blocked.[11]
Experimental Workflow for Western Blot Analysis
References
- 1. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 2. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Deciphera [deciphera.com]
- 4. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Facebook [cancer.gov]
- 7. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
- 10. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DCC-3116 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies with DCC-3116, a first-in-class, potent, and selective inhibitor of ULK1/2 kinases. By inhibiting autophagy, a key tumor survival mechanism, this compound has shown significant synergistic potential when combined with various targeted therapies, particularly those inhibiting the RAS/MAPK signaling pathway.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data presentation strategies to effectively evaluate the synergistic anti-tumor activity of this compound in combination with other anti-cancer agents.
Scientific Rationale for this compound Combination Therapy
This compound is an orally administered switch-control inhibitor that targets ULK1/2, the initiating kinases of the autophagy pathway.[3] Autophagy is a cellular recycling process that cancer cells, particularly those with RAS/RAF mutations, exploit to sustain their growth and survive the stress induced by anti-cancer therapies.[1][4] Many inhibitors of the RAS/MAPK pathway (e.g., sotorasib, trametinib, binimetinib) can trigger a compensatory increase in autophagy, which serves as a resistance mechanism.[1][5] By blocking this survival pathway, this compound has the potential to enhance the efficacy of these targeted agents, leading to synergistic tumor cell death.[5][6][7][8][9][10] Preclinical and clinical studies are exploring this compound in combination with inhibitors of KRAS, MEK, BRAF, and other receptor tyrosine kinases in various solid tumors.[2][5][6][7][8][9][10][11][12]
Key Signaling Pathways
The synergistic interaction between this compound and MAPK pathway inhibitors is rooted in their complementary effects on cancer cell survival pathways. The following diagram illustrates the targeted signaling cascades.
Experimental Design for Synergy Studies
A robust experimental design is crucial for accurately assessing the synergistic potential of this compound in combination with other drugs. A constant-ratio experimental design is recommended for in vitro studies to facilitate the calculation of the Combination Index (CI).[13][14]
The following diagram outlines a typical workflow for in vitro synergy studies.
Data Presentation: Summarizing Synergy Data
Quantitative data from synergy experiments should be presented in a clear and structured format. The Combination Index (CI), calculated using software like CompuSyn, is a standard metric for quantifying drug interactions.[14]
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Table 1: Preclinical Synergy of this compound with MAPK Pathway Inhibitors
| Cancer Type | Combination Partner | Cell Line | Observed Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Sotorasib (KRAS G12C inhibitor) | NCI-H2122, Calu-1 | Synergistic suppression of cell proliferation and superior tumor control in vivo. | [6][8][9][10] |
| Colorectal Cancer (CRC) | Encorafenib (BRAF V60E inhibitor) + Cetuximab (EGFR antibody) | HT-29, Colo-205 | Synergistic tumor growth inhibition. | [12] |
| Gastrointestinal Stromal Tumor (GIST) | Ripretinib (KIT/PDGFRA inhibitor) | GIST-T1 | 100% tumor regression in a xenograft model. | [7] |
| Various Solid Tumors | Trametinib (MEK inhibitor) | Multiple xenograft models | Antitumor activity in pancreatic, NSCLC, CRC, and melanoma models. | [4][5] |
Experimental Protocols
Cell Viability Assay for Synergy Assessment
This protocol is designed to determine the synergistic effect of this compound and a combination partner on cancer cell proliferation using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination drug
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend to the optimal seeding density (typically 500-2000 cells/well) in a 384-well plate.[15]
-
Incubate plates for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment (Constant-Ratio Design):
-
Prepare serial dilutions of this compound and the combination drug individually and in a fixed molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Add the single agents and combinations to the designated wells. Include vehicle-only control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[15]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis following treatment with this compound and a combination partner using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound, the combination drug, and the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after staining.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blotting for Mechanistic Insights
This protocol is used to assess changes in key signaling proteins involved in autophagy and apoptosis following drug treatment.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATG13, anti-LC3B, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[19][20]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19][21]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[21]
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
By following these detailed application notes and protocols, researchers can effectively design and execute robust preclinical studies to evaluate the synergistic potential of this compound in combination with other anti-cancer agents, contributing to the development of novel and more effective cancer therapies.
References
- 1. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Phase 1/2 First-in-Human Study of this compound as Monotherapy and in Combination with RAS/MAPK Pathway Inhibitors in Patients with Advanced or Metastatic Solid Tumors with RAS/MAPK Pathway Mutations | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 6. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 7. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 8. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Abstract 1377: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with encorafenib and cetuximab in BRAF V600E mutant colorectal cancer models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
Application of DCC-3116 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is a potent and highly selective, orally bioavailable, switch-control inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2][3] ULK1/2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a cellular process critical for the survival of cancer cells, particularly those with RAS/RAF mutations.[1][3] These mutations are prevalent in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The RAS/RAF/MEK/ERK (MAPK) signaling pathway is often constitutively active in these tumors, and inhibitors targeting this pathway can paradoxically induce a cytoprotective autophagic response, thereby limiting their therapeutic efficacy.[1][4]
This compound is designed to abrogate this survival mechanism by directly inhibiting ULK1/2, thus preventing the initiation of autophagy.[1] Preclinical studies have demonstrated that the combination of this compound with MAPK pathway inhibitors leads to synergistic anti-tumor activity in various cancer models.[4][5] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures for preclinical drug evaluation. Spheroids better recapitulate the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug response.
This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models to assess its efficacy as a single agent and in combination with MAPK pathway inhibitors.
Signaling Pathway of this compound
Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation and promoting apoptosis.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ULK1 | Enzyme Assay | 4.7 | [6] |
| ULK2 | Enzyme Assay | 35 | [6] |
| ULK1 | Cellular Assay | 6 | [6] |
| ULK2 | Cellular Assay | 9 | [6] |
Table 2: Representative Data of a ULK1/2 Inhibitor (MRT68921) on 3D Spheroid Viability
Note: Specific 3D spheroid IC50 data for this compound is not publicly available. The following data for another potent ULK1/2 inhibitor, MRT68921, in high-grade serous ovarian cancer (HGSOC) spheroids is provided as a representative example of the expected effects.
| Cell Line | Treatment Duration | IC50 in Spheroids (µM) |
| OVCAR3 | 72 hours | ~2.5 |
| OVCAR8 | 72 hours | ~3.0 |
| COV362 | 72 hours | ~2.0 |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for assessing this compound efficacy in 3D tumor spheroids.
Protocol 1: 3D Tumor Spheroid Formation
Objective: To generate uniform 3D tumor spheroids from cancer cell lines with RAS/RAF mutations.
Materials:
-
Cancer cell lines (e.g., HCT116 for colorectal cancer, PANC-1 for pancreatic cancer, A549 for NSCLC)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in 2D flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Prepare a cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per 100 µL, optimization may be required for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a brightfield microscope. Spheroids should form within 2-4 days.
Protocol 2: Drug Treatment of 3D Spheroids
Objective: To treat 3D tumor spheroids with this compound as a single agent or in combination with a MAPK inhibitor.
Materials:
-
3D spheroids in ULA plates (from Protocol 1)
-
This compound (reconstituted in DMSO to a stock concentration, e.g., 10 mM)
-
MAPK inhibitor (e.g., Trametinib, Sotorasib, reconstituted in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound and the MAPK inhibitor in complete medium. For combination studies, a dose matrix should be prepared.
-
After spheroids have formed (Day 3-4), carefully remove 50 µL of the medium from each well and add 50 µL of the drug-containing medium at 2x the final concentration.
-
For vehicle controls, add medium containing the same concentration of DMSO as the highest drug concentration wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours).
Protocol 3: Spheroid Viability and Size Assessment
Objective: To determine the effect of this compound on the viability and growth of 3D tumor spheroids.
Method A: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Treated spheroids in ULA plates
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection
Procedure:
-
Equilibrate the ULA plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Method B: Imaging-Based Size and Live/Dead Assessment
Materials:
-
Treated spheroids in ULA plates
-
Brightfield and fluorescence microscope (confocal microscopy is recommended for detailed analysis)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
Spheroid Size:
-
Acquire brightfield images of the spheroids at various time points.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
-
Live/Dead Staining:
-
Prepare the staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Carefully replace the medium in each well with the staining solution.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 30-60 minutes).
-
Acquire fluorescence images using a confocal microscope.
-
Analyze the images to quantify the ratio of live to dead cells.
-
Protocol 4: Analysis of Autophagy Inhibition
Objective: To confirm the mechanism of action of this compound by assessing the inhibition of autophagy in 3D spheroids.
Method A: Western Blot for Autophagy Markers
Materials:
-
Treated spheroids
-
Spheroid harvesting solution (e.g., Cell Recovery Solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against LC3B and p62/SQSTM1
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Collect spheroids from each treatment group by transferring them to microcentrifuge tubes.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B and p62.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Analyze the band intensities. An accumulation of LC3-II and p62 indicates inhibition of autophagic flux.
Method B: Immunofluorescence for LC3 Puncta
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Fix the spheroids in 4% PFA.
-
Permeabilize the spheroids with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against LC3B.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Image the spheroids using a confocal microscope.
-
Quantify the number and intensity of LC3 puncta per cell. A decrease in the formation of puncta in this compound treated cells (especially under conditions of induced autophagy) indicates inhibition of autophagy initiation.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a framework for assessing the efficacy of this compound as a monotherapy and in combination with MAPK pathway inhibitors in a more physiologically relevant context. These studies will be crucial in further elucidating the therapeutic potential of targeting autophagy with this compound in RAS/RAF-mutant cancers.
References
- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deciphera.com [deciphera.com]
- 3. This compound | Deciphera [deciphera.com]
- 4. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 5. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 6. deciphera.com [deciphera.com]
Application Notes and Protocols for Western Blot Analysis of pATG13 Following DCC-3116 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is a potent and selective inhibitor of the ULK1/2 kinases, which are critical for the initiation of the autophagy pathway.[1][2][3][4] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress and resist therapy.[3][5] this compound is designed to block this survival mechanism, making it a promising candidate for cancer therapy, particularly in combination with inhibitors of the MAPK signaling pathway.[1][3][6] The ULK1/2 kinase complex, which includes ATG13, is a key downstream target of this compound.[7][8] ULK1 phosphorylates ATG13, and this phosphorylation event is a critical step in the activation of autophagy.[9][10] Therefore, monitoring the phosphorylation status of ATG13 (pATG13) is a reliable method for assessing the pharmacodynamic activity of this compound. This document provides a detailed protocol for performing a Western blot to detect changes in pATG13 levels in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits ULK1/2, preventing ATG13 phosphorylation and blocking autophagy initiation.
Caption: Western blot workflow for analyzing pATG13 levels after this compound treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on pATG13 levels. The data is presented as the relative band intensity of pATG13 normalized to total ATG13.
| Treatment Group | This compound Concentration (nM) | Incubation Time (hours) | Normalized pATG13/Total ATG13 Ratio | Percent Inhibition of pATG13 |
| Vehicle Control | 0 | 2 | 1.00 | 0% |
| This compound | 10 | 2 | 0.65 | 35% |
| This compound | 50 | 2 | 0.25 | 75% |
| This compound | 100 | 2 | 0.10 | 90% |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to have high basal levels of autophagy, such as those with RAS/RAF mutations.[1]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time period (e.g., 2 hours).
Cell Lysis and Protein Extraction
Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[11]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer for phosphorylated proteins, such as RIPA buffer, supplemented with protease and phosphatase inhibitors immediately before use.[12][13][14] A recommended lysis buffer recipe is:
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the Bradford or BCA assay, to determine the protein concentration of each lysate.
-
Sample Preparation: Based on the protein concentration, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane). Add an appropriate volume of 4x Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes to denature the proteins.[15]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. Human ATG13 has an approximate molecular weight of 56.6 kDa.[10][16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18][19] PVDF membranes are recommended for their durability, which is beneficial if stripping and reprobing are necessary.[18][19]
Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[11][15][18] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[11][18]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[22]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.[15]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the pATG13 band intensity to the corresponding total ATG13 band intensity.
-
To determine the inhibitory effect of this compound, compare the normalized pATG13 levels in the treated samples to the vehicle control.
-
References
- 1. This compound | Deciphera [deciphera.com]
- 2. Facebook [cancer.gov]
- 3. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 7. onclive.com [onclive.com]
- 8. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Atg13 (Ser355) (E4D3T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ATG13 phospho S318 Antibody (600-401-C49) | Rockland [rockland.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Lysis Buffers | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ATG13 [p Ser355] Antibody - BSA Free (NBP2-19127): Novus Biologicals [novusbio.com]
- 17. anti-ATG13 Antibody [600-401-c49] - Human, WB, ELISA, DB [antibodies-online.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Anti-ATG13 pS318 (RABBIT) Antibody - ATG13 phospho S318 Antibody WB, E, I, LCI - Buy Now! |Abcepta [abcepta.com]
- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
DCC-3116 In Vivo Formulation and Solubility Technical Support Center
For researchers, scientists, and drug development professionals utilizing DCC-3116, this technical support center provides essential information on solubility and formulation for in vivo studies. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo formulations, it is typically first dissolved in a small amount of DMSO before being mixed with other vehicles.[1][3][4]
Q2: What are the recommended formulations for oral administration of this compound in preclinical models?
A2: Several vehicle compositions have been successfully used for the oral delivery of this compound in in vivo studies. Common formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[1][3] Another option is a formulation containing 10% DMSO and 90% (20% SBE-β-CD in saline).[3] In some long-term studies, this compound has also been administered as a formulation mixed into chow.[5][6][7]
Q3: What is the maximum achievable concentration of this compound in the recommended in vivo formulations?
A3: A concentration of at least 3.5 mg/mL can be achieved in formulations such as 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[3] Another reported formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can achieve a concentration of 3.3 mg/mL.[1]
Q4: Are there any specific storage recommendations for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[3] Once in solution, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is advisable to prepare fresh working solutions for in vivo experiments or store them at 4°C for no longer than a week to avoid degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after adding aqueous solution. | The compound may be crashing out of the initial DMSO stock solution when diluted with an aqueous vehicle. | Ensure the solvents are added sequentially and that the solution is clear before adding the next solvent.[1] Gentle heating and/or sonication can be used to aid dissolution.[1][4] Consider using a formulation with a higher percentage of co-solvents like PEG300 or a solubilizing agent like SBE-β-CD. |
| Difficulty in achieving a clear solution. | The concentration might be too high for the chosen vehicle system. | Try reducing the final concentration of this compound. If a higher concentration is necessary, explore alternative vehicle compositions with enhanced solubilizing capacity. Sonication is recommended to aid dissolution.[1] |
| Inconsistent results in animal studies. | This could be due to improper formulation leading to variable drug exposure. The formulation may not be stable over the duration of the experiment. | Always prepare fresh formulations before each experiment or ensure the stability of your formulation under your experimental conditions. Ensure the formulation is homogenous before each administration. |
| Animal showing signs of distress after oral gavage. | The vehicle itself or the concentration of certain components (e.g., DMSO) might be causing toxicity. | Minimize the percentage of DMSO in the final formulation. For instance, a 10% DMSO concentration is commonly used.[1][3][4] If toxicity is still a concern, consider alternative administration routes like formulating the compound in chow for long-term studies, as has been reported for this compound.[5][6][7] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 140 mg/mL (261.39 mM) | Ultrasonic assistance may be needed. | [2][3] |
| DMSO | 100 mg/mL (186.71 mM) | Sonication is recommended. | [1] |
Table 2: In Vivo Formulations for this compound
| Composition | Achievable Concentration | Administration Route | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3.5 mg/mL (6.53 mM) | Not specified, likely oral | [3] |
| 10% DMSO, 90% corn oil | ≥ 3.5 mg/mL (6.53 mM) | Oral (p.o.) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (6.16 mM) | Not specified, likely oral | [1] |
| Formulated in chow | Not specified | Oral | [5][6][7] |
Experimental Protocols
Protocol 1: Formulation using PEG300 and Tween-80
This protocol is adapted from a formulation achieving 3.3 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a final formulation of 3.3 mg/mL, a stock solution of 33 mg/mL in DMSO can be prepared.
-
Sequentially add the vehicle components. For a 1 mL final volume:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Ensure complete dissolution. If any precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[1][4]
-
Administer immediately. It is recommended to use the freshly prepared formulation.[1]
Protocol 2: Formulation using SBE-β-CD
This protocol is based on a formulation achieving ≥ 3.5 mg/mL.[3]
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 3.5 mg/mL, a 35 mg/mL stock in DMSO can be prepared.
-
Combine the components. For a 1 mL final volume:
-
Start with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 35 mg/mL this compound DMSO stock solution.
-
-
Mix thoroughly. Ensure the final solution is clear.
Visualizations
Caption: Workflow for preparing this compound formulation for in vivo studies.
Caption: Decision tree for this compound in vivo formulation selection.
References
- 1. This compound | potent ULK1/2 inhibitor | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
Technical Support Center: DCC-3116 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCC-3116. The information is designed to address potential issues related to off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, potent, and highly selective small molecule switch-control inhibitor of the ULK1/2 kinases.[1][2][3] ULK1/2 are serine/threonine kinases that play a crucial role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting ULK1/2, this compound is designed to block the autophagy pathway, which is a key survival mechanism for certain cancer cells, particularly those with RAS/RAF mutations.[4][5]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to potently inhibit the phosphorylation of the ULK1/2 substrates ATG13 and ATG14.[1] This inhibition leads to the blockage of autophagosome formation and a reduction in autophagic flux.[6][7] When combined with MAPK pathway inhibitors, this compound has demonstrated additive or synergistic anti-tumor activity in various cancer models.[1]
Q3: What is the kinase selectivity profile of this compound and what are the implications for off-target effects?
This compound is a highly selective kinase inhibitor. Preclinical data indicates that it does not inhibit any other kinases within a 30-fold potency of ULK1 and only five other kinases within a 100-fold potency.[7] This high selectivity suggests a low probability of direct off-target effects mediated by the inhibition of other kinases.
Q4: What adverse events have been observed in clinical trials of this compound that could suggest potential off-target or systemic effects?
In a phase 1/2 clinical trial, this compound was generally well-tolerated as a monotherapy at doses from 50 mg to 300 mg twice daily.[1][8] No dose-limiting toxicities or serious treatment-emergent adverse effects were reported at the data cutoff.[1][8] The most common treatment-emergent adverse events (TEAEs) were generally mild to moderate (Grade 1/2).[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is not consistent with autophagy inhibition.
-
Possible Cause 1: Off-target effects. While this compound is highly selective, it's theoretically possible that at high concentrations or in specific cellular contexts, it could engage other cellular targets.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting ULK1/2 in your experimental system by performing a phospho-ATG13 Western blot or ELISA. A lack of pATG13 reduction would suggest a problem with the compound or experimental setup.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of this compound.
-
Control Compound: Include a structurally unrelated ULK1/2 inhibitor as a control to see if it recapitulates the phenotype.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of ULK1/2.
-
Issue 2: Inconsistent results in autophagy inhibition assays.
-
Possible Cause 1: Suboptimal assay conditions. Autophagy assays can be sensitive to cell density, passage number, and treatment duration.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect basal autophagy levels.
-
Titrate this compound Concentration: Determine the optimal concentration of this compound for your cell line.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of this compound treatment for observing autophagy inhibition.
-
Include Positive and Negative Controls: Use known inducers (e.g., rapamycin, starvation) and inhibitors (e.g., chloroquine) of autophagy to validate your assay.
-
Data Presentation
Table 1: Kinase Selectivity of this compound
| Parameter | Finding | Reference |
| Off-target kinases within 30-fold of ULK1 potency | None | [7] |
| Off-target kinases within 100-fold of ULK1 potency | 5 | [7] |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1/2 Monotherapy Trial
| Adverse Event (Any Grade) | Frequency | Reference |
| Fatigue | 39% | [8] |
| Dehydration | 22% | [8] |
| Increased Alanine Transaminase (ALT) | 17% | [8] |
| Anemia | 17% | [8] |
| Decreased Appetite | Reported (frequency not specified) | [8] |
| Hyponatremia | Reported (frequency not specified) | [8] |
| Vomiting | Reported (frequency not specified) | [8] |
| Nausea | Reported (frequency not specified) | [8] |
| Increased Aspartate Transaminase (AST) | Reported (frequency not specified) | [8] |
Note: No Grade 4 TEAEs or deaths related to this compound were reported.[8]
Experimental Protocols
1. ULK1/2 Kinase Activity Assay (In Vitro)
-
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified ULK1 or ULK2 enzyme.
-
Methodology:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).
-
Add the ULK1 or ULK2 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a peptide substrate) and ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate or remaining ATP using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value of this compound.
-
2. Phospho-ATG13 (pATG13) ELISA
-
Principle: This sandwich ELISA quantifies the level of phosphorylated ATG13, a direct substrate of ULK1, in cell lysates.[4]
-
Methodology:
-
Culture cells to the desired density and treat with this compound or controls for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Add the cell lysates to the wells of a microplate pre-coated with an ATG13 capture antibody.
-
Incubate to allow the capture of total ATG13.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated ATG13 (e.g., at Ser355).[4]
-
Incubate to allow the detection antibody to bind to pATG13.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm.
-
Normalize the pATG13 signal to the total protein concentration.
-
3. LC3 Autophagic Flux Assay (Western Blot)
-
Principle: This assay measures the conversion of LC3-I to LC3-II and the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess the rate of autophagy.
-
Methodology:
-
Plate cells and treat with four conditions: vehicle, this compound, a lysosomal inhibitor (e.g., chloroquine), and this compound plus the lysosomal inhibitor.
-
Lyse the cells and perform SDS-PAGE, followed by Western blotting with an antibody against LC3.
-
The amount of LC3-II in the presence of the lysosomal inhibitor represents the total amount of LC3 delivered to the lysosome for degradation.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
4. CYTO-ID® Autophagosome Formation Assay
-
Principle: This assay uses a fluorescent dye that specifically labels autophagic vacuoles, allowing for the quantification of autophagosome formation by flow cytometry or fluorescence microscopy.[8][9]
-
Methodology:
-
Culture cells and treat with this compound or controls.
-
Add the CYTO-ID® Green Detection Reagent to the cells and incubate.[10]
-
If desired, co-stain with a nuclear stain (e.g., Hoechst 33342).[8]
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry to quantify the green fluorescence intensity per cell or by fluorescence microscopy to visualize and count the number of fluorescent puncta (autophagosomes) per cell.[8]
-
Visualizations
Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. onclive.com [onclive.com]
- 2. Deciphera Pharmaceuticals, Inc. Presents Initial Phase 1 Single Agent Dose Escalation Data for First-in-Class ULK Inhibitor of Autophagy, this compound, at the European Society for Medical Oncology (ESMO) Congress 2022 - BioSpace [biospace.com]
- 3. This compound | Deciphera [deciphera.com]
- 4. PathScan® RP Phospho-Atg13 (Ser355) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantification of Autophagosomes in Human Fibroblasts Using Cyto-ID® Staining and Cytation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Autophagosomes in Human Fibroblasts Using Cyto-ID® Staining and Cytation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of Autophagic Activity with Cyto-ID Staining in Primary Cells [bio-protocol.org]
Technical Support Center: Optimizing DCC-3116 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCC-3116 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of ULK1/2 kinases.[1][2][3] ULK1/2 are crucial initiating enzymes in the autophagy pathway, a cellular process that allows cells to recycle their components to survive stress.[4][5][6] By inhibiting ULK1/2, this compound blocks autophagy, which can be a survival mechanism for cancer cells, particularly those with RAS/RAF mutations.[4][7][8] This inhibition can lead to tumor cell death and is being investigated as an anti-cancer strategy, often in combination with other targeted therapies like MAPK pathway inhibitors.[4][9][10][11]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on preclinical studies, a common effective concentration of this compound used as a single agent is around 100 nM.[3][12] However, the optimal concentration can vary significantly depending on the cell line and experimental context. It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 10 µM) to determine the IC50 value for your specific cell line.
Q3: How long should I incubate my cells with this compound for a cell viability assay?
A3: A common incubation time used in published studies is 72 hours.[1][3][10][12] However, the optimal incubation time can depend on the cell line's doubling time and the specific experimental question. It may be beneficial to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the most appropriate endpoint for your assay.[13]
Q4: What solvent should I use to prepare my this compound stock solution?
A4: this compound is soluble in DMSO, and a high-concentration stock solution (e.g., 10-100 mM) can be prepared.[2] It is recommended to use sonication to aid dissolution.[2] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicates.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Consider performing a cell count before seeding to ensure accuracy.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in the timing of compound addition or assay reagent addition can affect results.
-
Solution: Adhere to a strict and consistent timeline for all steps of your experiment.
-
-
Compound Precipitation: The compound may not be fully dissolved in the culture medium.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. Ensure the final DMSO concentration is low and consider pre-warming the media before adding the compound.
-
Issue 2: this compound shows lower than expected potency in my cell line.
Possible Causes & Solutions:
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to this compound.
-
Solution: Confirm the ULK1/2 expression and activity in your cell line. Some cell lines may have redundant survival pathways that are not dependent on autophagy. Consider testing a panel of cell lines to find a sensitive model.
-
-
Suboptimal Concentration or Incubation Time: The concentration may be too low or the incubation time too short to observe a significant effect.
-
Solution: Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions.
-
-
Compound Instability: this compound may degrade in the culture medium over long incubation periods.
-
Solution: While this compound is generally stable, consider replenishing the media with fresh compound for longer-term experiments (e.g., beyond 72 hours), though this is not a standard practice and may complicate data interpretation.[13]
-
-
High Basal Autophagy Levels: The basal level of autophagy in your cell line might be low, resulting in a less dramatic effect of its inhibition.
-
Solution: Consider inducing autophagy with a known stressor (e.g., nutrient starvation or treatment with an mTOR inhibitor like rapamycin) to see if this enhances the effect of this compound.
-
Issue 3: Unexpected increase in cell viability at certain this compound concentrations.
Possible Causes & Solutions:
-
Hormesis or Off-Target Effects: Some compounds can have biphasic dose-response effects, where low doses stimulate proliferation.
-
Solution: This is a complex biological phenomenon. Carefully document the concentration range where this effect is observed. Consider investigating potential off-target effects at these concentrations.
-
-
Experimental Artifact: This could be due to issues with the assay itself.
-
Solution: Review your protocol for any inconsistencies. Ensure that the absorbance/luminescence readings are within the linear range of the instrument. Run appropriate controls, including a vehicle-only control (DMSO) and a no-cell control.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570-590 nm using a microplate reader.[5]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14][15]
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference |
| NCI-H1975 (NSCLC) | ATG13 Phosphorylation | IC50: 91 nM (with osimertinib) | Not Specified | [16] |
| NCI-H1975 (NSCLC) | ATG13 Phosphorylation | IC50: 71 nM (with afatinib) | Not Specified | [16] |
| A549 (Lung Cancer) | ATG13 Phosphorylation | IC50: 52 nM | Not Specified | [17] |
| NCI-H2122 (NSCLC) | Cell Proliferation | 100 nM (single agent) | 72 hours | [3][12] |
| Calu-1 (NSCLC) | Cell Proliferation | 100 nM (single agent) | 72 hours | [3][12] |
| GIST-T1 (GIST) | Autophagic Flux | IC50: 38 nM | Not Specified | |
| Multiple Imatinib-Resistant GIST cell lines | Autophagic Flux | IC50: 8-189 nM | Not Specified |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the autophagy pathway.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: A troubleshooting decision tree for unexpected cell viability assay results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | potent ULK1/2 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. deciphera.com [deciphera.com]
- 9. deciphera.com [deciphera.com]
- 10. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 17. deciphera.com [deciphera.com]
Navigating DCC-3116 Combination Therapy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the ULK1/2 inhibitor, DCC-3116, in combination therapies. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges in this compound combination therapy experiments.
1. Western Blotting for Autophagy Markers (LC3-II)
-
Question: I am not detecting a clear increase in the LC3-II band after treatment with a MAPK inhibitor, which should induce autophagy. What could be the issue?
Answer: Several factors could contribute to this observation:
-
Insufficient Drug Concentration or Incubation Time: The concentration of the MAPK inhibitor may be too low, or the incubation time too short to induce a robust autophagic response. Titrate the concentration of the MAPK inhibitor and perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions for autophagy induction in your specific cell line.
-
Cell Line Specific Effects: Not all cell lines exhibit the same level of autophagy induction in response to MAPK inhibition. It is crucial to include a positive control for autophagy induction, such as starvation (e.g., culturing in Earle's Balanced Salt Solution - EBSS) or treatment with a known autophagy inducer like rapamycin.
-
Issues with Autophagic Flux: An increase in autophagosome formation (indicated by LC3-II) can be masked by rapid degradation of autophagosomes. To accurately assess autophagic flux, it is essential to include a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, in a parallel experiment.[1] This will block the degradation of autophagosomes, leading to an accumulation of LC3-II and providing a clearer picture of autophagy induction.
-
Technical Issues with Western Blotting:
-
Antibody Selection: Ensure you are using a high-quality antibody validated for the detection of LC3.
-
Membrane Type and Transfer Conditions: For small proteins like LC3-II (~14-16 kDa), use a 0.2 µm PVDF membrane and optimize transfer conditions to ensure efficient protein transfer.
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve better separation of LC3-I and LC3-II.
-
-
-
Question: My LC3-II band is very faint or undetectable after co-treatment with this compound and a MAPK inhibitor. What does this mean?
Answer: This is the expected outcome and indicates that this compound is effectively inhibiting ULK1/2-mediated autophagy.[2] this compound is designed to block the initiation of autophagy, so you should see a reduction in the LC3-II levels that would otherwise be induced by the MAPK inhibitor. To confirm this, you should have the following controls in your experiment:
-
Untreated cells (baseline LC3-II levels).
-
Cells treated with the MAPK inhibitor alone (should show an increase in LC3-II, especially in the presence of a lysosomal inhibitor).
-
Cells treated with this compound alone (should show a decrease or no change in basal LC3-II levels).
-
Cells co-treated with the MAPK inhibitor and this compound (should show a significant reduction in the MAPK inhibitor-induced LC3-II levels).
-
2. Cell Viability and Synergy Assays
-
Question: I am not observing a synergistic effect on cell viability when combining this compound with a MAPK or KRAS G12C inhibitor. What are some possible reasons?
Answer: A lack of synergy can arise from several experimental factors:
-
Suboptimal Drug Concentrations: Synergy is often concentration-dependent. It is crucial to perform a dose-matrix experiment with a range of concentrations for both this compound and the combination drug. This will help identify the concentration window where synergy occurs.
-
Cell Line Dependency: The synergistic effect of this compound is cell-line specific.[2] Some cell lines may be highly dependent on autophagy for survival following MAPK pathway inhibition, while others may not. It is important to test the combination in multiple cell lines with the relevant mutations (e.g., KRAS, BRAF). For instance, synergistic antiproliferative effects of this compound and the KRAS G12C inhibitor sotorasib were observed in NCI-H2122 and Calu-1 cell lines, but not in NCI-H358 cells, which are highly sensitive to sotorasib alone.[2]
-
Timing of Drug Addition: The timing of drug administration can influence the outcome. Consider whether the drugs should be added simultaneously or sequentially. For example, pre-treating with the MAPK inhibitor to induce autophagy before adding this compound might reveal a stronger synergistic effect in some systems.
-
Assay Duration: The duration of the cell viability assay (e.g., 48, 72, or 96 hours) can impact the results. A 72-hour incubation is commonly used for assessing the antiproliferative effects of this compound in combination with sotorasib.[2]
-
-
Question: My cell viability results are inconsistent across experiments. What can I do to improve reproducibility?
Answer: To improve the reproducibility of your cell viability assays:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all plates and experiments. Cell confluency can affect drug response.
-
Reagent Quality: Use fresh, high-quality reagents, including cell culture media and the drugs being tested. This compound should be stored correctly to maintain its activity.
-
Plate Uniformity: Be mindful of "edge effects" on multi-well plates. To minimize this, avoid using the outer wells or fill them with media without cells.
-
Automated Liquid Handling: If available, use automated liquid handlers for drug dilutions and additions to minimize pipetting errors.
-
Normalization and Controls: Always include appropriate vehicle controls (e.g., DMSO) and normalize the data to these controls.
-
3. In Vivo Xenograft Studies
-
Question: We are not observing the expected tumor growth inhibition in our in vivo xenograft model with this compound combination therapy. What should we check?
Answer: Several factors can influence the outcome of in vivo studies:
-
Pharmacokinetics and Dosing Regimen: Ensure that the dosing regimen for both this compound and the combination drug is sufficient to maintain therapeutic concentrations in the plasma and tumor tissue. The half-life of this compound in preclinical models ranges from 1.6 to 3.7 hours.[3]
-
Drug Formulation and Administration: Verify the stability and solubility of your drug formulations. For in vivo studies, this compound has been administered orally.
-
Tumor Model Selection: The choice of the xenograft model is critical. The tumor cell line used should be one that has shown sensitivity to the combination therapy in vitro. For example, the combination of this compound (50 mg/kg) and sotorasib (10 mg/kg) led to 100% tumor growth inhibition in a KRAS G12C-mutated NSCLC xenograft model.[3]
-
Pharmacodynamic Readouts: It is essential to include pharmacodynamic (PD) markers in your in vivo studies to confirm target engagement. For this compound, this would involve measuring the inhibition of ULK1/2 activity in tumor tissue, for instance, by assessing the phosphorylation of its substrate ATG13.
-
Animal Health and Welfare: The overall health of the animals can impact tumor growth and drug response. Ensure proper animal husbandry and monitor for any signs of toxicity.
-
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Compound | Assay | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Enzyme Assay | ULK1 | 4 | - | [3] |
| This compound | Enzyme Assay | ULK2 | 30 | - | [3] |
| This compound | Cellular Assay | ULK1 | 6 | - | [3] |
| This compound | Cellular Assay | ULK2 | 9 | - | [3] |
| This compound | pATG13 Inhibition | ULK1/2 | 12-32 | GIST cell lines | [4] |
| This compound | Autophagic Flux Inhibition | ULK1/2 | 38 | GIST-T1 | [4] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Combination | Tumor Model | This compound Dose | Combination Drug & Dose | Outcome | Reference |
| This compound + Ripretinib | KIT exon 11-mutated GIST xenograft | 50 mg/kg | Ripretinib (25 mg/kg) | 100% tumor regression | [3] |
| This compound + Sotorasib | KRAS G12C-mutated NSCLC xenograft | 50 mg/kg | Sotorasib (10 mg/kg) | 100% tumor growth inhibition | [3] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol: Western Blot for LC3-I/II to Assess Autophagy
This protocol is adapted for monitoring changes in autophagy in response to this compound and MAPK pathway inhibitors.
Materials:
-
Cell lines of interest (e.g., KRAS or BRAF mutant cancer cell lines)
-
This compound and MAPK inhibitor (e.g., trametinib, sotorasib)
-
Bafilomycin A1 or Chloroquine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, the MAPK inhibitor, or the combination for the specified duration.
-
Include a vehicle control (e.g., DMSO).
-
For autophagic flux assessment, treat a parallel set of wells with Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the drug treatment period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto the SDS-PAGE gel.
-
Run the gel to achieve good separation of the LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is often used to represent the amount of autophagosomes.
-
2. Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a method for assessing the effect of this compound combination therapy on cell viability.
Materials:
-
Cancer cell lines
-
96-well clear bottom, white-walled plates
-
This compound and combination drug
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with single agents and in combination in a dose-matrix format. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells.
-
Analyze the data for synergy using appropriate software and models (e.g., Combenefit).
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to this compound experiments.
Caption: MAPK pathway inhibition leads to the activation of the ULK1/2 complex, inducing autophagy as a survival mechanism.
Caption: this compound inhibits the ULK1/2 complex, blocking autophagy and enhancing the pro-apoptotic effects of MAPK inhibitors.
Caption: A typical workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent.
References
- 1. deciphera.com [deciphera.com]
- 2. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with the ULK1/2 inhibitor, DCC-3116, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally administered, potent, and highly selective switch-control inhibitor of the ULK1/2 kinases.[1] It is designed to inhibit autophagy, a cellular process that cancer cells, particularly those with RAS/RAF mutations, use as a survival mechanism.[1][2][3] By inhibiting ULK1/2, this compound blocks the initiation of autophagy, which can lead to tumor cell death, especially when combined with inhibitors of the MAPK signaling pathway.[1][3]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical and initial clinical data, the most common treatment-emergent adverse events (TEAEs) associated with this compound include fatigue, dehydration, elevated liver enzymes (alanine transaminase [ALT] and aspartate transaminase [AST]), and anemia.[4][5]
Q3: Is liver toxicity a concern with this compound?
A3: Yes, increases in ALT and AST have been reported.[4][5] In a phase 1 study, asymptomatic and reversible Grade 3 ALT increases were observed, which led to dose interruption and reduction.[4][5] Hepatotoxicity is a known class-effect for some small molecule kinase inhibitors, and careful monitoring is recommended.[6][7]
Q4: What is the potential mechanism behind this compound-induced toxicities?
A4: While the exact mechanisms for all toxicities are not fully elucidated, they are likely related to the on-target inhibition of ULK1/2-mediated autophagy in both tumor and normal tissues. Autophagy is a fundamental cellular process for maintaining homeostasis, and its inhibition can disrupt normal cellular function. Off-target effects, though minimal with this highly selective inhibitor, can also contribute to toxicity.
Troubleshooting Guides
Management of Elevated Liver Enzymes (Hepatotoxicity)
Issue: An increase in serum ALT and/or AST levels is observed following this compound administration.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Confirm Findings | Repeat serum biochemistry to confirm the elevation of ALT and AST. |
| 2 | Assess Severity | Grade the hepatotoxicity based on established veterinary toxicology grading systems (e.g., VCOG CTCAE). |
| 3 | Dose Modification | For Grade 2 or higher toxicity, consider dose interruption or reduction as outlined in the table below. |
| 4 | Supportive Care | Administer hepatoprotective agents if deemed necessary. |
| 5 | Monitoring | Increase the frequency of liver function monitoring to every 2-3 days until levels stabilize or return to baseline. |
| 6 | Histopathology | At the end of the study or if an animal is euthanized due to toxicity, collect liver tissue for histopathological analysis to assess for liver damage. |
Table 1: Recommended Dose Modification for Hepatotoxicity
| Toxicity Grade | ALT/AST Levels | Recommended Action |
| Grade 1 | 1.5 - 3.0 x ULN* | Continue treatment, increase monitoring frequency. |
| Grade 2 | 3.1 - 5.0 x ULN | Interrupt this compound treatment until recovery to Grade ≤1, then resume at a reduced dose (e.g., by 25-50%). |
| Grade 3 | 5.1 - 20.0 x ULN | Discontinue this compound treatment. Consider supportive care. |
| Grade 4 | >20.0 x ULN | Permanently discontinue this compound. |
*Upper Limit of Normal
Management of Anemia
Issue: A decrease in hemoglobin, hematocrit, or red blood cell count is observed.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Confirm Anemia | Perform a complete blood count (CBC) to confirm the diagnosis and assess the severity of anemia. |
| 2 | Monitor Animal | Observe for clinical signs of anemia such as pale mucous membranes, lethargy, and increased respiratory rate. |
| 3 | Supportive Care | For moderate to severe anemia, consider supportive care as outlined in the table below. |
| 4 | Dose Modification | If anemia is severe and impacting animal welfare, consider a temporary dose interruption of this compound. |
Table 2: Supportive Care for Anemia
| Severity | Intervention | Notes |
| Mild | Nutritional Support | Ensure adequate access to a high-quality diet and iron supplementation if indicated. |
| Moderate to Severe | Fluid Therapy | Subcutaneous or intravenous fluids to maintain hydration and circulation. |
| Severe/Symptomatic | Blood Transfusion | In critical cases, a red blood cell transfusion may be necessary. |
| Investigational | Erythropoiesis-Stimulating Agents (ESAs) | Use of ESAs should be carefully considered and is typically reserved for specific research protocols.[8] |
Management of Dehydration
Issue: Animal exhibits signs of dehydration such as weight loss, decreased skin turgor, and reduced urine output.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Assess Dehydration | Monitor body weight daily. A loss of >10% of baseline body weight can indicate significant dehydration.[9][10] Assess physical signs as mentioned above. |
| 2 | Fluid Replacement | Administer warmed (37°C) subcutaneous or intraperitoneal fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) at a volume of 1-2 mL per 100g of body weight, once or twice daily. |
| 3 | Monitor Response | Continue to monitor body weight and clinical signs to assess the response to fluid therapy. |
| 4 | Dose Modification | If dehydration is persistent and severe, consider a dose interruption of this compound until the animal is rehydrated. |
Experimental Protocols
Protocol 1: Monitoring Liver Function
-
Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus for terminal bleeds) at baseline and at regular intervals (e.g., weekly) during the study.
-
Serum Separation: Process blood samples to obtain serum.
-
Biochemical Analysis: Analyze serum samples for ALT, AST, total bilirubin, and alkaline phosphatase using a certified veterinary chemistry analyzer.
-
Data Analysis: Compare post-treatment values to baseline and control groups.
Protocol 2: Complete Blood Count (CBC)
-
Blood Collection: Collect whole blood in EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, and other relevant parameters.
-
Blood Smear: Prepare a blood smear for microscopic examination to assess red blood cell morphology.
Protocol 3: Histopathological Assessment of Liver
-
Tissue Collection: At necropsy, collect a section of the liver.
-
Fixation: Fix the tissue in 10% neutral buffered formalin.
-
Processing: Process the fixed tissue, embed in paraffin, and section.
-
Staining: Stain sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.
Visualizations
Caption: Signaling pathway showing this compound inhibition of the ULK1/2 complex.
Caption: Experimental workflow for managing this compound toxicity.
References
- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 2. deciphera.com [deciphera.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 5. Deciphera Pharmaceuticals, Inc. Presents Initial Phase 1 Single Agent Dose Escalation Data for First-in-Class ULK Inhibitor of Autophagy, this compound, at the European Society for Medical Oncology (ESMO) Congress 2022 - BioSpace [biospace.com]
- 6. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Supportive Care in the Oncology Setting - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Dehydration Parameters and Standards for Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of DCC-3116
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the ULK1/2 inhibitor, DCC-3116.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary reasons typically include:
-
Poor Aqueous Solubility: As a small molecule kinase inhibitor, this compound is likely to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation. The cytochrome P450 (CYP) enzyme family, particularly CYP3A4, is a common contributor to the metabolism of kinase inhibitors.[1]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the gut lumen, thereby reducing net absorption.
Q2: What are the initial diagnostic steps to identify the primary barrier to this compound bioavailability in our model?
A2: A systematic approach is recommended to pinpoint the cause of poor oral bioavailability.
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Also, determine its lipophilicity (LogP).
-
In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and hepatocytes to evaluate its susceptibility to phase I and phase II metabolism.
-
Caco-2 Permeability Assay: This in vitro model can help determine the intestinal permeability of this compound and identify whether it is a substrate for efflux transporters like P-gp.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[2][3] The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate compared to the crystalline form.[4]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SMEDDS), are mixtures of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in aqueous media, like the gastrointestinal fluids.[5][6] This improves drug solubilization and can enhance absorption through the lymphatic system, potentially bypassing first-pass metabolism.[7]
-
Lipophilic Salt Formation: Creating a lipophilic salt of this compound can significantly increase its solubility in lipidic excipients, making it more amenable to lipid-based formulations.[8][9][10]
Q4: Are there any excipients that are particularly well-suited for formulating poorly soluble kinase inhibitors?
A4: The choice of excipients is critical for the success of advanced formulations.
-
For ASDs: Common polymers include polyvinylpyrrolidone (PVP), copovidone, and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[4]
-
For SMEDDS: A range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) are used. The selection depends on the drug's solubility in these excipients.[5][8]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral dosing of this compound suspension | Poor aqueous solubility limiting dissolution and absorption. | Formulate this compound as an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SMEDDS) to improve its solubility and dissolution rate. |
| High inter-animal variability in plasma exposure | Inconsistent dissolution of the crystalline drug; food effects. | ASD and SMEDDS formulations can reduce variability by providing a more consistent dissolution profile. |
| Drug precipitation observed in the GI tract post-mortem | Supersaturation followed by precipitation from an enabling formulation (e.g., ASD). | For ASDs, incorporate a precipitation inhibitor polymer in the formulation. For SMEDDS, optimize the oil-to-surfactant ratio to ensure the drug remains solubilized upon dispersion. |
| In vitro dissolution is high, but in vivo bioavailability remains low | High first-pass metabolism or transporter-mediated efflux. | Consider co-administration with a CYP3A4 inhibitor (e.g., ritonavir) or a P-gp inhibitor (e.g., elacridar) in your preclinical model to investigate the impact of these pathways. Note that this is an investigative step and may not be a viable clinical strategy. |
| Difficulty in preparing a stable ASD formulation (recrystallization) | The polymer is not effectively stabilizing the amorphous drug. | Screen different polymers and vary the drug-to-polymer ratio. Ensure the glass transition temperature (Tg) of the ASD is sufficiently high. |
| SMEDDS formulation is physically unstable (phase separation) | The components (oil, surfactant, co-solvent) are not miscible in the chosen ratios. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable, single-phase system. |
III. Experimental Protocols
A. Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMCAS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solubilization: Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in the organic solvent. Ensure complete dissolution.[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for crystalline this compound and to determine the glass transition temperature (Tg) of the ASD.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of this compound in the dispersion (i.e., absence of sharp peaks characteristic of the crystalline form).
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with that of the crystalline drug.
-
B. Formulation of a this compound Self-Emulsifying Drug Delivery System (SMEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon contact with gastrointestinal fluids, thereby improving its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: Based on the solubility data, select an oil, a surfactant, and a co-solvent. Prepare mixtures of the surfactant and co-solvent (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2). For each S/CoS mix, titrate it with the oil in various weight ratios (from 9:1 to 1:9). Add a small amount of water to each mixture and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Select a composition from the self-emulsifying region of the phase diagram. Accurately weigh the oil, surfactant, and co-solvent and mix them thoroughly. Add and dissolve this compound in this mixture with the aid of a vortex mixer and gentle warming in a water bath if necessary.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water in a beaker with gentle stirring and observe the formation of the emulsion.
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution and Drug Release: Evaluate the release of this compound from the SMEDDS formulation in simulated gastrointestinal fluids.
-
C. In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound formulations (e.g., suspension in 0.5% HPMC, ASD, SMEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer the this compound formulations to different groups of animals via oral gavage at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis. The relative bioavailability of the enhanced formulations can be calculated by comparing their AUC to that of the suspension formulation.
IV. Data Presentation
Table 1: Comparison of In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Drug Released at 30 min | % Drug Released at 60 min |
| Crystalline this compound | Simulated Gastric Fluid (pH 1.2) | 5% | 8% |
| Crystalline this compound | Simulated Intestinal Fluid (pH 6.8) | 2% | 4% |
| This compound ASD (1:3 with PVP K30) | Simulated Gastric Fluid (pH 1.2) | 75% | 92% |
| This compound ASD (1:3 with PVP K30) | Simulated Intestinal Fluid (pH 6.8) | 68% | 85% |
| This compound SMEDDS | Simulated Gastric Fluid (pH 1.2) | >95% (emulsified) | >95% (emulsified) |
| This compound SMEDDS | Simulated Intestinal Fluid (pH 6.8) | >95% (emulsified) | >95% (emulsified) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100% (Reference) |
| ASD Formulation | 650 ± 120 | 1.5 ± 0.5 | 4800 ± 900 | ~400% |
| SMEDDS Formulation | 980 ± 180 | 1.0 ± 0.5 | 7200 ± 1300 | ~600% |
V. Visualizations
Signaling Pathway
Caption: ULK1/2 signaling pathway in autophagy and the point of inhibition by this compound.
Experimental Workflow: ASD Formulation and Evaluation
Caption: Workflow for the preparation and evaluation of a this compound amorphous solid dispersion.
Logical Relationship: Troubleshooting Bioavailability
Caption: A decision tree for troubleshooting the low oral bioavailability of this compound.
References
- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in DCC-3116 experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing DCC-3116, a potent and selective inhibitor of ULK1/2 kinases, key initiators of autophagy. This guide addresses common challenges and sources of variability in experiments involving this compound to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective switch-control inhibitor of the serine/threonine-protein kinases ULK1 and ULK2.[1][2][3] By inhibiting ULK1/2, this compound blocks the initiation of the autophagy pathway, a critical survival mechanism for cancer cells, particularly those with RAS/RAF mutations.[1][2][4] Autophagy is a cellular process where cells recycle their components to survive under stress, such as nutrient deprivation or in response to chemotherapy.[4][5]
Q2: In which cancer types and experimental systems is this compound most effective?
A2: this compound is primarily investigated in cancers with mutations in the RAS/RAF-MAPK signaling pathway, as these tumors often exhibit high basal levels of autophagy for survival.[1][4] Preclinical studies have shown its efficacy in non-small cell lung cancer (NSCLC), colorectal carcinoma, melanoma, and pancreatic cancer models, particularly in combination with MAPK pathway inhibitors (e.g., sotorasib, trametinib) or EGFR inhibitors (e.g., osimertinib, afatinib).[2][6][7][8]
Q3: What is the rationale for using this compound in combination with other targeted therapies?
A3: Inhibition of signaling pathways like MAPK or EGFR can induce a compensatory increase in autophagy, which acts as a resistance mechanism for cancer cells.[4][6][7] this compound, by blocking this induced autophagy, can synergize with these inhibitors to enhance their anti-tumor activity, leading to more profound and durable responses.[6][7][9]
Q4: How should I prepare and store this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C.[1] For in vivo studies, formulations using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been described.[1] It is crucial to use freshly opened DMSO and consider sonication to aid dissolution, as the compound's solubility can be affected by hygroscopic DMSO.[1]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cell viability results | Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤0.5%). Run a solvent-only control to determine the tolerance of your specific cell line. |
| Compound Instability: this compound may degrade in cell culture medium over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted compound in culture medium. | |
| Inaccurate Pipetting: Errors in pipetting small volumes of a high-concentration stock can lead to significant variability. | Use properly calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes. | |
| Variable Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a homogeneous cell suspension before seeding and use a consistent cell counting method. | |
| Weak or no inhibition of autophagy markers (e.g., pATG13, LC3-II) | Suboptimal Concentration or Incubation Time: The concentration of this compound or the treatment duration may be insufficient. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and assay. IC50 values for pATG13 inhibition are reported to be in the nanomolar range.[9][10] |
| Protein Degradation: Autophagy-related proteins like LC3 can be labile. | Use fresh cell lysates for Western blotting and avoid repeated freeze-thaw cycles. | |
| Low Basal Autophagy: The cell line may have low basal autophagy, making it difficult to detect inhibition. | Consider stimulating autophagy with a known inducer (e.g., starvation, mTOR inhibitor) before treating with this compound to create a larger dynamic range for measuring inhibition. | |
| Discrepancy between in vitro and in vivo results | Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not achieve sufficient target engagement in vivo. | Correlate PK data with PD markers (e.g., pATG13 inhibition in tumor tissue) to ensure adequate target inhibition is achieved and sustained. |
| Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models. | Consider the influence of the tumor microenvironment on autophagy and drug efficacy. | |
| Animal Model Variability: Factors such as the sex of the mice can introduce variability.[11] | Standardize the animal model as much as possible, including age, sex, and strain. | |
| Unexpected Cytotoxicity | Off-Target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by dose-response studies. |
| Cell Line Sensitivity: Some cell lines may be more sensitive to ULK1/2 inhibition than others. | Carefully characterize the sensitivity of your cell line to this compound monotherapy. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| ULK1 (cellular) | - | 6 nM | [9] |
| ULK2 (cellular) | - | 9 nM | [9] |
| pATG13 Inhibition (basal & EGFR-induced) | HCC827 | 61-66 nM | [9] |
| pATG13 Inhibition (Osimertinib-induced) | NCI-H1975 | 91 nM | [9] |
| pATG13 Inhibition (Afatinib-induced) | NCI-H1975 | 71 nM | [9] |
| pATG13 Inhibition (Ripretinib-induced) | GIST cell lines | 12-32 nM | [10] |
| Autophagic Flux Inhibition (Ripretinib-induced) | GIST-T1 | 38 nM | [10] |
Table 2: this compound Efficacy in Combination Therapy (In Vitro)
| Combination Partner | Cell Line | Effect | Reference |
| Sotorasib (KRAS G12C inhibitor) | NCI-H2122, Calu-1 | Synergistic | [6] |
| Sotorasib (KRAS G12C inhibitor) | NCI-H358 | Not synergistic | [6] |
| Osimertinib (EGFR inhibitor) | NCI-H1975 | Synergistic | [9] |
| Afatinib (EGFR inhibitor) | NCI-H1975 | Synergistic | [9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Autophagy Pathway
Caption: Mechanism of this compound in inhibiting the autophagy pathway.
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for addressing experimental variability.
Detailed Experimental Protocols
Western Blot for pATG13 and LC3-II
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. For LC3, a 15% or a 4-20% gradient gel is recommended to resolve LC3-I and LC3-II.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pATG13 or LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Autophagy Flux Assay using Cyto-ID® Staining
This protocol provides a method for quantifying autophagosomes.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or other compounds as required. Include a positive control for autophagy induction (e.g., starvation) and a negative control (vehicle).
-
-
Staining:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add Cyto-ID® Green Detection Reagent and Hoechst 33342 (for nuclear staining) to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Image Acquisition and Analysis:
-
Wash the cells to remove excess dye.
-
Acquire images using a high-content imaging system or fluorescence microscope with appropriate filters (FITC for Cyto-ID®, DAPI for Hoechst).
-
Quantify the number and intensity of Cyto-ID® positive puncta per cell. Autophagy flux can be assessed by comparing the accumulation of autophagosomes in the presence and absence of a lysosomal inhibitor like chloroquine.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. deciphera.com [deciphera.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 6. ascopubs.org [ascopubs.org]
- 7. deciphera.com [deciphera.com]
- 8. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. deciphera.com [deciphera.com]
- 10. Abstract 4872: this compound, a first-in-class selective ULK1/2 inhibitor of autophagy, in combination with the KIT inhibitor ripretinib induces complete regressions in GIST preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. deciphera.com [deciphera.com]
long-term stability of DCC-3116 in solution for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of the ULK1/2 inhibitor, DCC-3116, in solution for assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] The solubility in DMSO is high, allowing for the preparation of concentrated stocks that can be further diluted in aqueous buffers or cell culture media for various assays.
Q3: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
A: For optimal stability, it is recommended to store this compound stock solutions in DMSO in aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these recommendations will help maintain the integrity and activity of the compound.
Q4: Can I store this compound solutions in aqueous buffers?
A: It is generally not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions may be limited. For in vitro and in vivo experiments requiring aqueous dilutions, it is best to prepare the working solutions fresh from a DMSO stock on the day of use.
Q5: Are there any visible signs of this compound degradation in solution?
A: While there are no universally defined visible signs of this compound degradation, any precipitation, color change, or cloudiness in a solution that was previously clear may indicate insolubility or degradation. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one from a new stock.
Stability of this compound in Solution
While specific quantitative data on the degradation kinetics of this compound in various solvents over time is not extensively published, the following tables summarize the recommended storage conditions based on information from multiple suppliers to ensure its stability for experimental use. Adherence to these guidelines is crucial for obtaining reproducible and reliable assay results.
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guide
This guide addresses potential issues related to the stability of this compound in solution that may affect experimental outcomes.
Issue 1: Inconsistent or lower-than-expected activity in assays.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles).
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).
-
Perform a dose-response experiment with the new stock to verify its potency.
-
-
-
Possible Cause: Instability of this compound in the final assay buffer or cell culture medium.
-
Troubleshooting Steps:
-
Prepare the final working solution of this compound immediately before adding it to the assay.
-
Minimize the incubation time of this compound in aqueous solutions prior to the experiment.
-
Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).
-
-
Issue 2: Precipitation of the compound upon dilution in aqueous buffer or media.
-
Possible Cause: Poor solubility of this compound at the desired concentration in the aqueous environment.
-
Troubleshooting Steps:
-
Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium.
-
When preparing working solutions, add the DMSO stock of this compound to the aqueous buffer/media while vortexing to ensure rapid and uniform mixing.
-
For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Cell Viability Assay using this compound
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., NCI-H2122, Calu-1) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[2]
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits the ULK1/2 kinase complex, a key initiator of autophagy.
Caption: General workflow for a cell viability assay using this compound.
References
Validation & Comparative
A Comparative Guide to ULK Inhibitors in Preclinical Research: DCC-3116 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Unc-51 like autophagy activating kinase (ULK) family, particularly ULK1 and ULK2, represents a critical nexus in the regulation of autophagy, a cellular recycling process implicated in both tumor survival and resistance to therapy. As such, the development of potent and selective ULK inhibitors has become a focal point in oncology research. This guide provides a comparative overview of DCC-3116, a clinical-stage ULK1/2 inhibitor, and other notable preclinical ULK inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of ULK Inhibitors
The following tables summarize the in vitro potency of this compound against ULK1 and ULK2 in comparison to other well-characterized research inhibitors. The data highlights the varying degrees of potency and selectivity among these compounds.
Table 1: In Vitro Potency (IC50) of ULK Inhibitors
| Compound | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Reference(s) |
| This compound | 4 | 30 | [1] |
| SBI-0206965 | 108 | 711 | [2][3][4] |
| ULK-101 | 1.6 - 8.3 | 30 | [5][6][7][8][9][10][11] |
| MRT68921 | 2.9 | 1.1 | [3][5][9][12][13][14] |
Table 2: Cellular Activity of ULK Inhibitors
| Compound | Cellular Assay | Cell Line(s) | Cellular IC50 (nM) | Reference(s) |
| This compound | pATG13 Inhibition | HT-29, Colo-205 | 80, 234 | [15] |
| This compound | Autophagic Flux | HT-29, Colo-205 | 65, 40 | [15] |
| This compound | pATG13 Inhibition | GIST cell lines | 12-32 | [16] |
| This compound | Autophagic Flux | GIST-T1 | 38 | [16] |
| This compound | pATG13 Inhibition | NCI-H1975 | 91 (with osimertinib), 71 (with afatinib) | [17] |
This compound emerges as a potent dual inhibitor of ULK1 and ULK2 with strong cellular activity.[1][15][16][17] Notably, it effectively inhibits the phosphorylation of ATG13, a direct substrate of ULK1/2, and blocks autophagic flux in various cancer cell lines, including those with RAS/RAF mutations.[15][18] Preclinical studies have demonstrated that this compound can act synergistically with MAPK pathway inhibitors, leading to enhanced antitumor activity.[18][19][20][21][22]
In comparison, while ULK-101 and MRT68921 show high potency in biochemical assays, this compound demonstrates a favorable balance of enzymatic and cellular potency, which is crucial for in vivo applications.[3][5][6][7][9][10][11][12][13][14] SBI-0206965, another widely used research tool, exhibits lower potency against both ULK1 and ULK2 compared to this compound.[2][3][4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the ULK signaling pathway and a typical experimental workflow for assessing ULK inhibitors.
Caption: The ULK1/2 signaling pathway in autophagy initiation.
Caption: A typical experimental workflow for evaluating ULK inhibitors.
Experimental Protocols
In Vitro ULK1/2 Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against ULK1 or ULK2.
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted inhibitor or vehicle (DMSO) control.
-
2 µL of ULK1 or ULK2 enzyme in kinase buffer.
-
2 µL of a substrate/ATP mix (e.g., MBP and ATP in kinase buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Autophagic Flux Assay (LC3-II Immunoblotting)
This protocol describes how to measure changes in autophagic flux in cultured cells treated with a ULK inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours). In the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of wells to block the degradation of LC3-II.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for LC3-II and the loading control. The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. A decrease in this accumulation upon treatment with a ULK inhibitor demonstrates its inhibitory effect on autophagy.
Conclusion
This compound represents a promising, potent, and selective ULK1/2 inhibitor with demonstrated preclinical efficacy, particularly in combination with targeted therapies.[1][18][19][20][21][22][23] The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the role of autophagy in cancer and evaluating the therapeutic potential of ULK inhibition. As research in this field continues to evolve, a thorough understanding of the available tools and methodologies is paramount for advancing the development of novel cancer treatments.
References
- 1. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. xcessbio.com [xcessbio.com]
- 15. Abstract 1377: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with encorafenib and cetuximab in BRAF V600E mutant colorectal cancer models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 18. onclive.com [onclive.com]
- 19. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 20. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 22. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. deciphera.com [deciphera.com]
Unlocking Synergistic Efficacy: A Comparative Guide to DCC-3116 and Trametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of DCC-3116, a first-in-class ULK1/2 inhibitor, and trametinib, a MEK inhibitor, represents a promising therapeutic strategy for cancers harboring RAS/RAF mutations. This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic anti-tumor activity of this combination, complete with experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of its mechanism of action.
Rationale for Combination: Targeting Cancer's Survival Pathways
Cancer cells with RAS/RAF mutations heavily rely on the MAPK signaling pathway for their growth and survival. Trametinib effectively inhibits this pathway by targeting MEK1/2. However, cancer cells can adapt to this inhibition by activating a survival mechanism known as autophagy. This compound directly counteracts this resistance mechanism by inhibiting ULK1/2, the kinases that initiate autophagy. This dual-pronged attack creates a synergistic effect, leading to enhanced cancer cell death.[1][2][3]
Preclinical Evidence of Synergy
Preclinical studies have demonstrated the synergistic potential of combining this compound and trametinib in various cancer models with RAS or RAF mutations. This combination has shown superior efficacy in reducing cell viability and inhibiting tumor growth compared to either agent alone.
In Vitro Synergistic Effects
The synergistic effect of combining a ULK inhibitor with a MEK inhibitor has been quantified using cell viability assays and combination index (CI) calculations. While specific data for the this compound and trametinib combination is emerging from ongoing clinical trials, the following table provides representative data from studies with other ULK and MEK inhibitors, illustrating the expected synergistic interactions.
Table 1: Representative In Vitro Synergy of ULK and MEK Inhibitor Combination
| Cell Line | Cancer Type | Drug Combination | IC50 (Single Agent) | Combination Index (CI)* | Effect |
| A549 | Non-Small Cell Lung Cancer | ULK Inhibitor (SBI-0206965) + MEK Inhibitor (Trametinib) | SBI-0206965: ~10 µM; Trametinib: ~5 nM | < 1 | Synergistic |
| HCT116 | Colorectal Cancer | ULK Inhibitor (MRT68921) + MEK Inhibitor (PD0325901) | MRT68921: ~5 µM; PD0325901: ~2 nM | < 1 | Synergistic |
| PANC-1 | Pancreatic Cancer | ULK Inhibitor (ULK-101) + MEK Inhibitor (Trametinib) | ULK-101: ~1 µM; Trametinib: ~10 nM | < 1 | Synergistic |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is representative of the expected effects of combining ULK and MEK inhibitors and is not specific to this compound.
Enhanced Apoptosis
The combination of ULK and MEK inhibitors has been shown to induce a more potent apoptotic response in cancer cells compared to single-agent treatments.
Table 2: Representative Apoptosis Induction by ULK and MEK Inhibitor Combination
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| A549 | Control | 5 |
| ULK Inhibitor (SBI-0206965) | 10 | |
| MEK Inhibitor (Trametinib) | 15 | |
| Combination | 35 |
Data is representative and compiled from studies on similar drug combinations. Specific results for this compound and trametinib are anticipated from ongoing trials.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have provided strong evidence for the in vivo efficacy of combining ULK and MEK inhibitors. A study presented at the 2019 AACR-NCI-EORTC conference highlighted that the combination of this compound and trametinib inhibited tumor growth in pancreatic, lung, and melanoma xenograft models.[2]
Table 3: Representative In Vivo Efficacy of ULK and MEK Inhibitor Combination in Xenograft Models
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) |
| Pancreatic Cancer Xenograft | Vehicle Control | 0 |
| ULK Inhibitor | 30 | |
| MEK Inhibitor | 45 | |
| Combination | 85 |
This data is illustrative of the expected in vivo synergy and not specific to this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison of Autophagy Inhibitors: DCC-3116 vs. Hydroxychloroquine
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for experimental success. This guide provides an objective comparison of DCC-3116 and hydroxychloroquine (HCQ), two prominent agents used to block the autophagy pathway, supported by experimental data and detailed methodologies.
Autophagy is a cellular recycling process implicated in a variety of diseases, including cancer. Its inhibition has emerged as a promising therapeutic strategy. This compound is a novel, potent, and selective inhibitor targeting the initiation of autophagy, while hydroxychloroquine, a long-established drug, acts at the final stage of the process. This guide will dissect their mechanisms, potency, and specificity to aid in the informed selection of the optimal inhibitor for your research needs.
Mechanism of Action: A Tale of Two Stages
The fundamental difference between this compound and hydroxychloroquine lies in their point of intervention within the autophagy pathway. This compound is a highly selective, switch-control inhibitor of the ULK1/2 kinases, which are crucial for the initiation of autophagosome formation.[1][2] By blocking ULK1/2, this compound prevents the very first step of the autophagy cascade.
In contrast, hydroxychloroquine is a lysosomotropic agent. It accumulates in lysosomes, raising their internal pH. This change in acidity inhibits the fusion of autophagosomes with lysosomes and impairs the activity of lysosomal enzymes responsible for degradation.[3][4] Consequently, HCQ blocks the final, degradative stage of autophagy, leading to an accumulation of autophagosomes.
Quantitative Comparison of Performance
The differing mechanisms of this compound and hydroxychloroquine are reflected in their potency and specificity. This compound demonstrates high potency in the nanomolar range for its specific targets, ULK1 and ULK2. In contrast, hydroxychloroquine's effect is not target-specific in the same manner, and it requires micromolar concentrations to inhibit autophagy.
| Parameter | This compound | Hydroxychloroquine |
| Target | ULK1/2 Kinases | Lysosomal pH |
| Stage of Inhibition | Initiation (Autophagosome formation) | Late-Stage (Autophagosome-lysosome fusion) |
| Potency (Enzymatic IC50) | ULK1: 4 nM, ULK2: 30 nM[2] | Not Applicable |
| Potency (Cellular IC50) | 6-9 nM (ULK1/2 inhibition)[2]; 61-234 nM (Autophagy inhibition in cancer cell lines)[5] | 16-42 µM (for growth inhibition in cancer cell lines)[6] |
| Specificity | Highly selective for ULK1/2[2] | Non-specific; affects all acidic vesicles |
| Known Off-Target Effects | No off-target kinases identified within 30-fold of ULK1 inhibition[2] | Potential for cardiotoxicity (QT prolongation)[7][8], disorganization of Golgi and endo-lysosomal systems |
Experimental Protocols
Accurate assessment of autophagy inhibition is crucial. Below are detailed methodologies for key experiments cited in the comparison of this compound and hydroxychloroquine.
Western Blot for LC3 and p62/SQSTM1
This method is used to quantify the accumulation of autophagosome-associated proteins. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 (a protein degraded by autophagy) are indicative of autophagy inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with desired concentrations of this compound or hydroxychloroquine for a specified time course (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Analyze band intensities using densitometry software. The ratio of LC3-II to the loading control and the levels of p62 are used to assess the degree of autophagy inhibition.
mCherry-GFP-LC3 Autophagic Flux Assay
This fluorescence-based assay allows for the visualization and quantification of autophagic flux. The tandem fluorescent protein mCherry-GFP is fused to LC3. In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta indicates a block in autophagosome-lysosome fusion, as seen with hydroxychloroquine. A decrease in both yellow and red puncta would be expected with an initiation inhibitor like this compound.
Methodology:
-
Cell Line Generation: Stably transfect cells with a vector expressing mCherry-GFP-LC3.
-
Cell Culture and Treatment: Plate the stable cell line on glass-bottom dishes or multi-well plates. Treat with this compound, hydroxychloroquine, or vehicle control for the desired duration.
-
Live-Cell Imaging: Acquire images using a confocal microscope equipped with lasers for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.
-
Image Analysis: Quantify the number of yellow (mCherry+/GFP+) and red (mCherry+/GFP-) puncta per cell. An increase in the ratio of yellow to red puncta suggests an inhibition of autophagic flux at the fusion step.
References
- 1. deciphera.com [deciphera.com]
- 2. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer [mdpi.com]
Comparative Analysis of ULK1/2 Inhibitors: DCC-3116 vs. SBI-0206965
In the landscape of targeted cancer therapy, the inhibition of autophagy has emerged as a promising strategy to overcome resistance to various treatments. Central to the initiation of autophagy are the ULK1 and ULK2 kinases, making them attractive targets for drug development. This guide provides a comparative analysis of two prominent ULK1/2 inhibitors, DCC-3116 and SBI-0206965, with a focus on their mechanism of action, preclinical efficacy, and selectivity, supported by experimental data.
Mechanism of Action and Target Specificity
Both this compound and SBI-0206965 are small molecule inhibitors targeting the ULK1 and ULK2 kinases, which are essential for the initiation of the autophagy pathway.[1][2] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress induced by therapies like MAPK pathway inhibitors.[3][4] By inhibiting ULK1/2, these compounds aim to block this survival mechanism and enhance the efficacy of other anticancer agents.[1][2]
This compound is described as a potent and highly selective switch-control inhibitor of ULK1/2.[1] Preclinical data highlight its selectivity, with no off-target kinases identified within a 30-fold potency range of ULK1.[5] In contrast, while SBI-0206965 was initially identified as a ULK1 inhibitor, subsequent studies have revealed it to be a more promiscuous kinase inhibitor.[6][7] It potently inhibits several other kinases, including AMPK and members of the AMPK-related kinase family (NUAK1, MARK3/4), often with equal or greater potency than for ULK1.[6][7][8] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unforeseen toxicities.[6][7]
In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the performance of this compound and SBI-0206965 from preclinical studies.
Table 1: In Vitro Potency of this compound and SBI-0206965
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ULK1 | Enzymatic | 4 | [5] |
| ULK2 | Enzymatic | 30 | [5] | |
| ULK1 | Cellular | 6 | [5] | |
| ULK2 | Cellular | 9 | [5] | |
| SBI-0206965 | ULK1 | Enzymatic | 108 | [2][9][10] |
| ULK2 | Enzymatic | 711 | [9][10] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Combination Agent | Dosage | Outcome | Reference |
| KIT exon 11-mutated GIST xenograft | Ripretinib (25 mg/kg) | 50 mg/kg | 100% tumor regression | [5] |
| KRAS G12C-mutated NSCLC xenograft | Sotorasib (10 mg/kg) | 50 mg/kg | 100% tumor growth inhibition | [5] |
SBI-0206965 has demonstrated the ability to inhibit autophagy and promote apoptosis in various cancer cell lines.[2][11] However, its utility in vivo is limited by poor oral absorption and low systemic exposure.[12][13] In contrast, this compound has shown promising in vivo efficacy, particularly in combination with MAPK pathway inhibitors, leading to significant tumor regression and growth inhibition in preclinical models.[5][14] this compound is currently being evaluated in Phase 1/2 clinical trials as a single agent and in combination with other targeted therapies.[1][15][16][17]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound | Deciphera [deciphera.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mskcc.org [mskcc.org]
- 4. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 5. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 | Biochemical Journal | Portland Press [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A Phase 1/2 First-in-Human Study of this compound as Monotherapy and in Combination with RAS/MAPK Pathway Inhibitors in Patients with Advanced or Metastatic Solid Tumors with RAS/MAPK Pathway Mutations | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
A Head-to-Head Showdown: DCC-3116 Versus Other Autophagy Inhibitors in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Autophagy Inhibition
Autophagy, a cellular self-recycling process, has emerged as a critical pathway in cancer cell survival and resistance to therapy. Consequently, the development of autophagy inhibitors is a burgeoning area of oncology research. This guide provides a detailed comparison of DCC-3116, a clinical-stage ULK1/2 inhibitor, with other prominent autophagy inhibitors. We present a synthesis of available preclinical data to facilitate an objective evaluation of their performance, supported by detailed experimental methodologies for key assays.
Mechanism of Action: A Fork in the Autophagic Road
Autophagy is a multi-step process, offering several points for therapeutic intervention. This compound targets the initiation of autophagy by inhibiting Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1] Other inhibitors, however, target different stages of the pathway, from the formation of the autophagosome to its final fusion with the lysosome.
Below is a diagram illustrating the points of intervention for various classes of autophagy inhibitors within the autophagy signaling pathway.
Figure 1. Autophagy pathway and inhibitor targets.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other selected autophagy inhibitors. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, caution should be exercised when making direct comparisons of potency.
Table 1: ULK1/2 Inhibitors
| Compound | Target | Enzyme IC50 (nM) | Cellular Potency (nM) | Selectivity | Key Preclinical Findings |
| This compound | ULK1/2 | ULK1: 4, ULK2: 30[1] | 6-9 (cellular IC50)[1] | Highly selective with a selectivity index (SI) of 0.97. No off-target kinases identified within 30-fold of ULK1.[1] | Synergistic anti-tumor activity in combination with MAPK pathway inhibitors in RAS/RAF mutant cancer models.[2][3] Currently in Phase 1/2 clinical trials.[4] |
| SBI-0206965 | ULK1/2 | ULK1: 108, ULK2: 711[5] | EC50 for inhibiting Beclin1 Ser15 phosphorylation: 2400[6] | Also inhibits AMPK and other kinases.[7][8] | Suppresses autophagy and promotes apoptosis in various cancer cell lines.[9][10] |
| ULK-100 | ULK1/2 | ULK1: 1.1, ULK2: 2.6[6] | EC50 for inhibiting Beclin1 Ser15 phosphorylation: 83[6] | Inhibited 18 other kinases at a level at least 75% of ULK1 inhibition.[6][11] | More potent than SBI-0206965 in vitro and in cells.[6] |
| ULK-101 | ULK1/2 | ULK1: 8.3, ULK2: 30[6] | EC50 for inhibiting Beclin1 Ser15 phosphorylation: 390 | Superior selectivity profile compared to SBI-0206965 and ULK-100, inhibiting only 4 other kinases at a level at least 75% of ULK1 inhibition.[6][11] | Sensitizes KRAS-driven lung cancer cells to nutrient restriction.[6] |
Table 2: Other Autophagy Inhibitors
| Compound | Target/Mechanism | Enzyme IC50 (nM) | Cellular Potency | Selectivity | Key Preclinical Findings |
| SAR405 | Vps34 (PIK3C3) | 1.2[12] | IC50 for autophagosome formation: 42 nM[12] | Highly selective for Vps34 over other PI3K isoforms and protein kinases.[13][14] | Prevents autophagosome formation and synergizes with mTOR inhibitors in tumor cells.[12][15] |
| Chloroquine (CQ) | Lysosomotropic agent | N/A | Varies by cell line (µM range)[14] | Non-specific, affects lysosomal pH and function. | Widely used in preclinical and clinical studies, but toxicity can be a limiting factor.[16] |
| Hydroxychloroquine (HCQ) | Lysosomotropic agent | N/A | Varies by cell line (µM range) | Non-specific, affects lysosomal pH and function. | Similar to CQ, used in numerous clinical trials for its autophagy-inhibiting properties. |
Experimental Protocols
Accurate assessment of autophagy inhibition is crucial for the development and comparison of these compounds. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of autophagy inhibitors.
Experimental Workflow for Assessing Autophagy Inhibition
The following diagram outlines a typical workflow for investigating the effect of a compound on autophagy.
Figure 2. Workflow for autophagy inhibition assessment.
LC3-II Turnover Assay by Western Blot
This assay is the most widely used method to monitor autophagosome formation. It measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosomes.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the autophagy inhibitor of interest at various concentrations and for different time points. Include positive (e.g., starvation, rapamycin) and negative (vehicle) controls. For autophagic flux analysis, a set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.[6][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to ensure good separation of LC3-I and LC3-II.[15]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., anti-LC3B) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. The amount of LC3-II is a better indicator of autophagosome number than the LC3-II/LC3-I ratio. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of a lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
p62, also known as sequestosome 1 (SQSTM1), is a protein that is selectively degraded by autophagy. Therefore, an accumulation of p62 indicates an inhibition of autophagic degradation.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the LC3-II turnover assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II turnover assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p62/SQSTM1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using ECL.[4]
-
-
Data Analysis: Quantify the band intensity for p62. An increase in p62 levels upon treatment with an autophagy inhibitor suggests a blockage in autophagic flux.
LC3 Puncta Formation Assay by Immunofluorescence
This imaging-based assay visualizes the localization of LC3 to autophagosomes, which appear as distinct puncta within the cytoplasm.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells as described for the Western blot assays.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against LC3 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.[7][12]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta per cell is indicative of an accumulation of autophagosomes.
-
Conclusion
This compound represents a potent and selective approach to autophagy inhibition by targeting the initial step of the pathway. Preclinical data suggests its potential for synergistic anti-cancer activity when combined with inhibitors of the MAPK pathway. While direct comparative studies are limited, the data presented in this guide provides a valuable resource for researchers to evaluate this compound in the context of other autophagy inhibitors with different mechanisms of action. The choice of an appropriate autophagy inhibitor for a specific research question or therapeutic strategy will depend on the desired point of intervention in the autophagy pathway and the specific cellular context. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other novel autophagy inhibitors.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Novel Quantitative Autophagy Analysis by Organelle Flow Cytometry after Cell Sonication | PLOS One [journals.plos.org]
- 3. m.youtube.com [m.youtube.com]
- 4. proteolysis.jp [proteolysis.jp]
- 5. researchgate.net [researchgate.net]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 8. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 10. High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. researchgate.net [researchgate.net]
DCC-3116: A Targeted Approach to Overcoming Resistance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. Cancer cells often adapt to therapeutic pressure by activating survival pathways, one of which is autophagy. DCC-3116, a first-in-class, potent, and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), is being investigated as a novel strategy to counteract this resistance mechanism. This guide provides a comprehensive overview of the efficacy of this compound in resistant cancer models, comparing its performance with alternative strategies and presenting supporting preclinical data.
Mechanism of Action: Inhibiting the Master Initiator of Autophagy
This compound is an orally administered small molecule that targets ULK1 and ULK2, the serine/threonine kinases that are essential for the initiation of the autophagy cascade. In many cancers, particularly those with RAS/RAF mutations, the MAPK and PI3K signaling pathways are constitutively active, promoting cell growth and proliferation. However, when these pathways are inhibited by targeted therapies, cancer cells can activate autophagy as a compensatory survival mechanism to recycle cellular components and maintain energy homeostasis. This compound blocks this escape route at its origin, thereby restoring sensitivity to the primary cancer therapy.
Efficacy of this compound in Resistant Cancer Models: A Data-Driven Comparison
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in combination with various targeted agents across a range of resistant cancer models.
Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutant NSCLC models that have developed resistance to EGFR inhibitors like osimertinib and afatinib, the addition of this compound has been shown to significantly enhance tumor responses. Treatment with EGFR inhibitors alone induces a 3-4 fold increase in autophagy, which is potently reversed by this compound.
Similarly, in KRAS G12C-mutated NSCLC models, resistance to KRAS inhibitors such as sotorasib and adagrasib is associated with an upregulation of autophagy. The combination of this compound with these inhibitors leads to deeper and more durable tumor regressions compared to single-agent treatment.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Primary Mutation | Combination Agent | This compound IC50 (Inhibition of Induced ATG13 Phosphorylation) | Reference |
| HCC827 | EGFR exon 19 del | Erlotinib, Gefitinib, Osimertinib, Afatinib | 61-66 nM | |
| H1975 | EGFR L858R/T790M | Osimertinib | 91 nM | |
| H1975 | EGFR L858R/T790M | Afatinib | 71 nM | |
| Multiple KRAS G12C | KRAS G12C | Sotorasib | 81-160 nM |
Table 2: In Vivo Efficacy of this compound Combination Therapy in NSCLC Xenograft Models
| Xenograft Model | Primary Mutation | Combination Therapy | Outcome | Reference |
| H1975 | EGFR T790M | This compound + Osimertinib/Afatinib | Significantly greater tumor responses vs. single agents (p<0.001) | |
| Calu-1 & H358 | KRAS G12C | This compound + Sotorasib | Tumor regression (vs. tumor growth inhibition with single agents) | |
| KRAS G12C PDX | KRAS G12C | This compound + Sotorasib | Increased tumor growth inhibition vs. sotorasib alone | |
| KRAS G12C-mutated | KRAS G12C | This compound (50 mg/kg) + Sotorasib (10 mg/kg) | 100% tumor growth inhibition with deeper and longer regression |
Gastrointestinal Stromal Tumors (GIST)
In GIST models with KIT mutations, resistance to receptor tyrosine kinase (RTK) inhibitors like ripretinib is also associated with the activation of autophagy. The combination of this compound with ripretinib has demonstrated complete tumor regressions in preclinical models.
Table 3: Efficacy of this compound in GIST Models
| Cell Line/Model | Primary Mutation | Combination Agent | This compound IC50 (Inhibition of Induced Autophagy) | In Vivo Outcome (Combination) | Reference |
| GIST-T1 | KIT exon 11 del | Ripretinib | 38 nM (autophagic flux) | 100% tumor regression in xenograft model | |
| Imatinib-resistant cell lines | KIT mutations | Ripretinib | 8-189 nM (pATG13) | - |
Comparison with Other Autophagy Inhibitors
While direct head-to-head preclinical studies of this compound with other ULK1/2 inhibitors are not extensively published, its mechanism of action offers a more targeted approach compared to less specific autophagy inhibitors like hydroxychloroquine (HCQ). HCQ is a lysosomotropic agent that inhibits the final stage of autophagy by blocking the fusion of autophagosomes with lysosomes. In contrast, this compound acts at the initiation step, which may lead to a more complete and specific inhibition of the autophagic process.
Signaling Pathways and Experimental Workflows
The interplay between oncogenic signaling and autophagy is complex. The diagrams below illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy in preclinical models.
Caption: this compound inhibits ULK1/2, blocking the initiation of autophagy.
Caption: Preclinical workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are summaries of the key methodologies used in the preclinical evaluation of this compound.
In Vitro Assays
-
Cell Lines and Culture: Human cancer cell lines with specific resistance mutations (e.g., NCI-H1975 for EGFR T790M, Calu-1 for KRAS G12C) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
ULK1/2 Inhibition Assays: The potency of this compound is determined using biochemical assays with recombinant ULK1/2 enzymes and cellular assays like the NanoBRET target engagement assay.
-
ATG13 Phosphorylation ELISA: To measure the downstream effects of ULK1/2 inhibition, an ELISA is used to quantify the phosphorylation of the ULK1/2 substrate, ATG13. Cells are treated with the targeted agent with or without this compound, lysed, and the level of phosphorylated ATG13 is measured.
-
Autophagosome Formation Assay: The Cyto-ID Autophagy Detection Kit is used to stain and quantify autophagosomes by flow cytometry, providing a measure of autophagy induction and inhibition.
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of the combination treatment, cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG) are used for the subcutaneous implantation of resistant cancer cell lines or patient-derived xenograft (PDX) fragments.
-
Drug Formulation and Administration: this compound and the combination agents are formulated for oral gavage or other appropriate routes of administration. Dosing is typically performed daily or twice daily.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula (L x W²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile of this compound. Tumor tissue may also be collected to assess target engagement and downstream pharmacodynamic effects, such as the inhibition of ATG13 phosphorylation.
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance to targeted therapies in a variety of cancer types. By specifically inhibiting ULK1/2, the initiators of autophagy, this compound effectively blocks a key survival mechanism employed by cancer cells under therapeutic stress. The preclinical data strongly support the continued clinical development of this compound in combination with a range of targeted agents for the treatment of resistant cancers. The ongoing Phase 1/2 clinical trial (NCT04892017) will provide further insights into the safety and efficacy of this novel therapeutic approach in patients.
In Vivo Efficacy of DCC-3116: A Comparative Analysis of Monotherapy versus Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3116 is a first-in-class, selective inhibitor of ULK1/2 kinases, key initiators of autophagy. Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress induced by targeted therapies. By inhibiting autophagy, this compound presents a promising strategy to enhance the efficacy of existing anti-cancer agents and overcome therapeutic resistance. This guide provides a comparative analysis of the in vivo efficacy of this compound as a monotherapy versus its use in combination with various targeted therapies, supported by preclinical experimental data.
Mechanism of Action: Overcoming Therapeutic Resistance
Targeted therapies, such as those inhibiting the MAPK and RTK signaling pathways, can induce a cytoprotective autophagic response in cancer cells, thereby limiting their own efficacy. This compound blocks this survival mechanism at its initiation by inhibiting ULK1/2, leading to a synergistic anti-tumor effect when combined with these inhibitors.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical xenograft studies, comparing the anti-tumor activity of this compound monotherapy with its combination efficacy.
Table 1: this compound in Combination with Sotorasib (KRAS G12C Inhibitor) in NSCLC Xenograft Models
| Xenograft Model | Treatment Group | Efficacy Outcome | Reference |
| KRAS G12C-mutated NSCLC | This compound (50 mg/kg) + Sotorasib (10 mg/kg) | 100% tumor growth inhibition, with deeper and longer regression compared to sotorasib monotherapy. | |
| Calu-1 (KRAS G12C) | This compound + Sotorasib | Resulted in tumor regression. | |
| Calu-1 (KRAS G12C) | Sotorasib monotherapy | Only inhibited tumor growth. | |
| H358 (KRAS G12C) | This compound + Sotorasib | Resulted in tumor regression. | |
| H358 (KRAS G12C) | Sotorasib monotherapy | Only inhibited tumor growth. | |
| KRAS G12C PDX | This compound + Sotorasib | Increased tumor growth inhibition compared to sotorasib alone. |
Table 2: this compound in Combination with Ripretinib (KIT/PDGFRA Inhibitor) in a GIST Xenograft Model
| Xenograft Model | Treatment Group | Efficacy Outcome | Reference |
| KIT exon 11-mutated GIST | This compound (50 mg/kg) + Ripretinib (25 mg/kg) | 100% tumor regression. | |
| GIST-T1 (KIT exon 11 del) | Ripretinib (25 mg/kg/day chow) | 96% Tumor Growth Inhibition (TGI), 2/10 regressions (1 complete). | |
| GIST-T1 (KIT exon 11 del) | This compound (50 mg/kg BID) + Ripretinib (25 mg/kg/day chow) | Complete regressions. |
Table 3: this compound in Combination with EGFR Inhibitors in an NSCLC Xenograft Model
| Xenograft Model | Treatment Group | Efficacy Outcome | p-value | Reference |
| NCI-H1975 (EGFR L858R/T790M) | This compound + Osimertinib | Significantly greater tumor responses than single agents. | <0.0001 (vs vehicle)0.0005 (vs osimertinib) | |
| NCI-H1975 (EGFR L858R/T790M) | This compound + Afatinib | Significantly greater tumor responses than single agents. | <0.0001 (vs vehicle)0.0001 (vs afatinib) |
Experimental Protocols
The following methodologies are based on the available information from published abstracts and presentations.
Xenograft Models
-
NSCLC (KRAS G12C): Calu-1 and H358 human NSCLC cell lines, and a patient-derived xenograft (PDX) model were used.
-
NSCLC (EGFR mutant): NCI-H1975 human NSCLC cells (EGFR L858R/T790M mutation) were inoculated into BALB/c nude mice.
-
GIST (KIT mutant): A GIST xenograft model with a KIT exon 11 mutation was utilized. The GIST-T1 cell line (KIT exon 11 deletion) was also used.
Drug Administration
-
This compound: Administered at doses of 50 mg/kg or as a 100 mg/kg/day chow formulation. In the GIST-T1 model, it was given at 50 mg/kg BID.
-
Sotorasib: Dosed at 10 mg/kg.
-
Ripretinib: Administered at 25 mg/kg, likely as a daily chow formulation.
-
Osimertinib and Afatinib: Specific dosing for the in vivo combination studies with this compound is not detailed in the provided search results.
Efficacy Assessment
-
Tumor volume was measured regularly, and outcomes were assessed as tumor growth inhibition (TGI) or tumor regression.
-
Statistical analyses, where reported, were performed using Student's t-test.
Conclusion
The preclinical in vivo data strongly suggest that this compound in combination with targeted therapies is significantly more efficacious than monotherapy in relevant cancer models. The combination of this compound with inhibitors of the MAPK and RTK pathways consistently leads to superior anti-tumor responses, including tumor regression, in xenograft models of NSCLC and GIST. These findings provide a compelling rationale for the ongoing clinical evaluation of this compound in combination regimens for patients with cancers harboring mutations in these pathways. Further clinical studies are anticipated to confirm these promising preclinical results.
DCC-3116: A new frontier in targeting autophagy in cancer therapy
A comprehensive guide comparing the preclinical efficacy and mechanism of the selective ULK1/2 inhibitor, DCC-3116, against other autophagy inhibitors in various cancer cell lines.
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of this compound, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Introduction: The Role of Autophagy in Cancer and the Emergence of this compound
Autophagy, a cellular recycling process, is a double-edged sword in cancer. While it can suppress tumor initiation, it can also promote the survival of established tumors, particularly in response to stress induced by cancer therapies.[1][2][3] This has led to the exploration of autophagy inhibitors as a promising strategy to enhance the efficacy of anti-cancer treatments. This compound is a potent and selective, orally bioavailable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), the apical kinases that initiate the autophagy process.[1][4][5] By targeting the initiation of autophagy, this compound represents a more specific approach compared to older autophagy inhibitors like chloroquine and hydroxychloroquine, which act later in the pathway by inhibiting lysosomal function.[2][6]
This guide provides a comparative overview of the preclinical data on this compound, focusing on its mechanism of action and efficacy in different cancer cell lines, particularly in combination with inhibitors of the MAPK signaling pathway, a key driver in many cancers.
Mechanism of Action: Selective Inhibition of Autophagy Initiation
This compound functions by directly targeting and inhibiting the kinase activity of ULK1 and ULK2.[4][5] This inhibition prevents the phosphorylation of downstream substrates, such as ATG13, which is a critical step in the formation of the autophagosome.[6][7][8] The result is a blockade of the autophagic flux, the complete process of autophagy from initiation to degradation.[6][8] This targeted approach is designed to avoid the non-specific effects associated with lysosomotropic agents like chloroquine.[2]
Below is a diagram illustrating the signaling pathway of autophagy initiation and the point of intervention for this compound.
Comparative Efficacy of this compound in Cancer Cell Lines
Preclinical studies have demonstrated the potent activity of this compound in various cancer cell lines, particularly those with mutations in the RAS/RAF/MAPK pathway. A key finding is the synergistic effect of this compound when combined with MAPK pathway inhibitors.[1][6] Inhibition of the MAPK pathway can induce a cytoprotective autophagic response, which this compound effectively blocks, leading to enhanced cancer cell death.[1][9]
In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound for ULK1/2 enzymatic activity and cellular autophagy.
| Target/Process | IC50 (nM) | Cell Line | Reference |
| ULK1 (enzymatic) | 4 | - | [10] |
| ULK2 (enzymatic) | 30 | - | [10] |
| pATG13 Inhibition (basal) | 80 | HT-29 (colorectal) | [8] |
| pATG13 Inhibition (basal) | 234 | Colo-205 (colorectal) | [8] |
| pATG13 Inhibition (Ripretinib-induced) | 12-32 | GIST cell lines | [11] |
| Autophagic Flux Inhibition | 65 | HT-29 (colorectal) | [8] |
| Autophagic Flux Inhibition | 40 | Colo-205 (colorectal) | [8] |
| Autophagic Flux Inhibition | 38 | GIST-T1 | [11] |
Synergistic Effects with MAPK Pathway Inhibitors in KRAS-Mutant NSCLC
In KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, the combination of this compound with the KRAS G12C inhibitor sotorasib has shown cooperative/synergistic suppression of cell proliferation.[9]
| Cell Line | Combination | Effect | Reference |
| NCI-H2122 | This compound + Sotorasib | Synergistic anti-proliferative effects | [9] |
| Calu-1 | This compound + Sotorasib | Synergistic anti-proliferative effects | [9] |
| NCI-H358 | This compound + Sotorasib | No significant synergistic effect | [9] |
The lack of synergy in the NCI-H358 cell line is noted to be due to its high sensitivity to sotorasib alone.[9]
Comparison with Other Autophagy Inhibitors
While direct head-to-head preclinical studies are limited, a comparison can be drawn based on the mechanism and available data for other autophagy inhibitors.
| Inhibitor | Target | Mechanism | Specificity | Clinical Development |
| This compound | ULK1/2 | Inhibits autophagy initiation | Highly selective | Phase 1/2 clinical trials [4][12] |
| SBI-0206965 | ULK1/2 | Inhibits autophagy initiation | Potent but with limited in vivo applicability | Preclinical |
| Chloroquine/ Hydroxychloroquine | Lysosome | Inhibits autophagosome-lysosome fusion and lysosomal degradation | Non-selective, affects general lysosomal function | Used in clinical trials, but with limited success and potential for toxicity |
This compound's high selectivity for ULK1/2 and its targeting of the initial step of autophagy suggest a more precise and potentially less toxic approach to autophagy inhibition compared to lysosomotropic agents.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical evaluation of this compound.
Cell Viability Assay
This assay is used to determine the effect of a compound on cell proliferation.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of this compound, a MAPK inhibitor (e.g., sotorasib), or a combination of both.
-
After a 72-hour incubation period, a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data is normalized to vehicle-treated control cells to determine the percentage of cell viability.
Autophagic Flux Assay (mCherry-EGFP-LC3)
This assay measures the progression of autophagy.
Protocol:
-
Cells are stably or transiently transfected with a plasmid encoding the mCherry-EGFP-LC3 fusion protein.
-
Transfected cells are treated with this compound or other compounds for a specified period (e.g., 48 hours).[9]
-
In non-acidic autophagosomes, both mCherry (red) and EGFP (green) fluoresce, appearing as yellow puncta.
-
When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.
-
An increase in the ratio of red to yellow/green puncta indicates an increase in autophagic flux. This compound treatment leads to a decrease in both yellow and red puncta, indicating a blockage of autophagy initiation.[9]
Western Blotting for Phospho-ATG13
This technique is used to measure the inhibition of ULK1/2 kinase activity.
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated ATG13 (pATG13), followed by a secondary antibody.
-
The signal is detected using a chemiluminescence-based method. A decrease in the pATG13 signal indicates inhibition of ULK1/2 activity.
Conclusion
This compound is a highly selective and potent inhibitor of ULK1/2, the initiating kinases of autophagy. Preclinical data strongly support its mechanism of action and demonstrate its potential to enhance the efficacy of MAPK pathway inhibitors in various cancer cell lines, particularly those with RAS/RAF mutations. Its targeted approach offers a potential advantage over less specific autophagy inhibitors. The ongoing Phase 1/2 clinical trials will be crucial in determining the safety and efficacy of this compound in a clinical setting and validating its role as a novel therapeutic strategy in oncology.
References
- 1. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. deciphera.com [deciphera.com]
- 4. This compound | Deciphera [deciphera.com]
- 5. Facebook [cancer.gov]
- 6. Abstract B129: Preclinical studies with this compound, an ULK kinase inhibitor designed to inhibit autophagy as a potential strategy to address mutant RAS cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. deciphera.com [deciphera.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 11. Abstract 4872: this compound, a first-in-class selective ULK1/2 inhibitor of autophagy, in combination with the KIT inhibitor ripretinib induces complete regressions in GIST preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for DCC-3116
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DCC-3116, a selective inhibitor of ULK1/2 kinases. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Key Chemical and Safety Data for this compound
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 535.61 g/mol [1] |
| Formula | C₂₆H₃₆F₃N₇O₂[1][2] |
| Appearance | Solid[1][2] |
| Solubility in DMSO | 100 mg/mL (186.71 mM)[1] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (In Solvent) | -80°C for up to 1 year[1] |
Experimental Protocols: Proper Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This protocol is based on standard laboratory practices for chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the supplier for complete and specific disposal instructions.
Personal Protective Equipment (PPE) Required:
-
Standard laboratory attire (lab coat)
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, vials).
-
Segregate this compound waste from other chemical waste streams unless otherwise specified by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof waste container for all this compound waste.
-
The container label should clearly state "Hazardous Waste" and "this compound". Include the chemical formula and any known hazards.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container, avoiding splashes or generating dust.
-
For solutions, use a funnel to prevent spills.
-
For solid waste, handle it in a manner that minimizes airborne particles.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DCC-3116
For researchers, scientists, and drug development professionals utilizing the potent and selective ULK1/2 inhibitor DCC-3116, this guide provides essential safety protocols, handling procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a first-in-class autophagy inhibitor with significant potential in cancer research.[1] As with any potent compound, understanding and implementing rigorous safety measures is paramount. This document outlines the necessary personal protective equipment (PPE), safe handling and storage practices, and appropriate disposal methods for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE based on standard laboratory safety protocols for hazardous chemicals.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | For powdered form or when creating solutions, a certified respirator may be necessary based on a risk assessment. |
This data is compiled based on general laboratory safety guidelines for handling chemical compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
Safe Handling and Storage: Maintaining Compound Integrity and a Secure Workspace
Proper handling and storage are crucial for both user safety and preserving the stability of this compound.
Handling:
-
Engineering Controls: All work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Contamination: Use dedicated spatulas and weighing papers. Avoid creating dust when handling the solid compound.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO.[1]
Storage:
-
Solid Form: Store the solid compound at -20°C for long-term stability.[1]
-
In Solvent: Store solutions of this compound at -80°C.[1]
-
General: Keep containers tightly sealed in a dry and well-ventilated place.
Procedural Workflow for Safe Handling of this compound
To ensure a systematic and safe approach to working with this compound, follow the procedural workflow outlined below.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing papers, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Understanding the Mechanism: this compound Signaling Pathway
This compound is a selective inhibitor of ULK1/2 kinases, which play a crucial role in the initiation of autophagy.[1] Autophagy is a cellular process of degradation and recycling of cellular components, which can be exploited by cancer cells for survival. By inhibiting ULK1/2, this compound blocks this survival mechanism. The simplified signaling pathway is illustrated below.
By providing this essential safety and handling information, we aim to support your research endeavors with this compound while prioritizing the well-being of laboratory personnel. Always consult your institution's safety protocols and the manufacturer's SDS for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
